RO8191
Description
Properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYZVJEXKTJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-88-9 | |
| Record name | 691868-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RO8191
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO8191, also known as CDM-3008, is an orally bioavailable, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2). It mimics the activity of type I interferons (IFNs) by directly binding to IFNAR2, initiating a signaling cascade that results in the expression of interferon-stimulated genes (ISGs) and subsequent antiviral effects.[1][2] This document provides a comprehensive overview of the molecular mechanism of this compound, including its interaction with IFNAR2, the downstream signaling pathways, and its biological activities. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its function.
Core Mechanism of Action: IFNAR2 Agonism
This compound is an imidazonaphthyridine compound that functions as a potent agonist of the interferon (IFN) receptor. Unlike endogenous type I IFNs which require the heterodimerization of IFNAR1 and IFNAR2, this compound's activity is uniquely dependent on IFNAR2.[2][3] Surface plasmon resonance (SPR) spectroscopy has confirmed a direct 1:1 binding interaction between this compound and the extracellular domain of IFNAR2.[4] This binding event is the critical first step in initiating the downstream signaling cascade.
Signaling Pathway
Upon binding to IFNAR2, this compound triggers the phosphorylation and activation of the IFNAR2-associated Janus kinase 1 (JAK1).[2][3] Activated JAK1 then phosphorylates specific tyrosine residues on the intracellular domain of IFNAR2, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. This compound has been shown to induce the phosphorylation of STAT1 and STAT2.[2] These phosphorylated STATs, along with interferon regulatory factor 9 (IRF9), form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoters of ISGs, thereby driving their transcription and translation.[2] The expression of these ISGs ultimately leads to the establishment of an antiviral state within the cell. Notably, the signaling cascade induced by this compound is independent of IFNAR1 and its associated kinase, Tyrosine Kinase 2 (Tyk2).[1][2]
Caption: this compound signaling pathway.
Quantitative Biological Activity
This compound has demonstrated potent antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1] The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus/Assay | Cell Line | Parameter | Value | Reference |
| HCV Replicon | Huh-7 | IC50 | 200 nM | [1] |
| HCVcc (infectious particles) | Huh-7.5.1 | IC50 | 0.20 µM | |
| HCV Subgenomic Replicon | Not specified | IC50 | 0.17 µM | |
| HBV Replication | Primary human hepatocytes | IC50 | 0.1 µM | |
| Encephalomyocarditis virus (EMCV) | A549 | EC50 | ~1 µM | [2] |
Table 2: Receptor Binding and Cellular Activity of this compound
| Assay | Target | Parameter | Value | Reference |
| IFNAR2 Agonism | Not specified | EC50 | 0.2 µM |
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the anti-HCV activity of this compound in a cell-based system.
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.[1]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity, which correlates with HCV replication, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of HCV replication, is calculated from the dose-response curve.
Western Blotting for STAT Phosphorylation
This method is employed to assess the activation of the JAK/STAT signaling pathway.
-
Cell Treatment: HCV replicon cells are treated with different concentrations of this compound or IFN-α for 15 minutes.[5]
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1, as well as p-STAT2 and total STAT2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time RT-PCR for ISG Expression
This technique is used to quantify the induction of ISG expression following this compound treatment.
-
RNA Extraction: HCV replicon cells are treated with this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for 2 or 8 hours.[5] Total RNA is then extracted using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for various ISGs (e.g., OAS1, Mx1, PKR). A housekeeping gene (e.g., β-actin) is used as an internal control.
-
Data Analysis: The relative expression of each ISG is calculated using the ΔΔCt method.
References
A Technical Guide to the RO8191-Mediated Activation of the JAK/STAT Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
RO8191, also known as CDM-3008, is an orally bioavailable small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2][3] Unlike endogenous type I interferons (IFN-α/β) that require a heterodimer of IFNAR1 and IFNAR2 for signal transduction, this compound uniquely activates the JAK/STAT pathway through direct binding to IFNAR2, independent of IFNAR1.[4][5] This interaction triggers the phosphorylation of Janus kinase 1 (JAK1) and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][6] The activated STATs form a transcription complex that induces the expression of a wide array of interferon-stimulated genes (ISGs), culminating in a potent antiviral state.[4][7] This guide details the molecular mechanism, quantitative activity, and experimental protocols relevant to the study of this compound.
Mechanism of Action: A Novel IFNAR2-Dependent Pathway
This compound represents a novel class of interferon-like molecules. Its mechanism of action bypasses the canonical IFN-α/β signaling paradigm.
-
Direct IFNAR2 Agonism : this compound directly binds to the extracellular domain of IFNAR2.[4][7] This interaction is sufficient to induce a conformational change that initiates downstream signaling.
-
Selective Kinase Activation : Upon this compound binding, the IFNAR2-associated kinase, JAK1, is robustly phosphorylated and activated.[4][5] Notably, this activation occurs in the absence of IFNAR1 and its associated kinase, Tyrosine kinase 2 (Tyk2), which is not phosphorylated or required for this compound activity.[4][5]
-
STAT Phosphorylation and Dimerization : Activated JAK1 phosphorylates key tyrosine residues on STAT1 and STAT2.[3][4][6] This leads to the formation of STAT1/STAT2 heterodimers. This compound has also been shown to stimulate the phosphorylation of STAT3, STAT5, and STAT6.[4]
-
ISGF3 Complex Formation and Nuclear Translocation : The phosphorylated STAT1/STAT2 dimer associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[5] This complex translocates to the nucleus.
-
ISG Transcription : In the nucleus, the ISGF3 complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, driving the transcription of hundreds of ISGs that establish an antiviral cellular state.[4][7]
The signaling pathway is visualized in the diagram below.
Quantitative Biological Activity
The potency of this compound has been quantified in various antiviral and cell-based assays. The data below summarizes its efficacy.
| Parameter | Value | Assay System | Reference |
| EC50 | 200 nM | Anti-Hepatitis C Virus (HCV) Replicon Assay | [1][7] |
| EC50 | 0.2 µM | IFNAR2 Agonism | [3] |
| IC50 | 0.17 µM | HCV Subgenomic Replicon | [3] |
| IC50 | 0.20 µM | HCV Cell Culture-Produced Infectious Particles | [3] |
| IC50 | 0.1 µM | Hepatitis B Virus (HBV) Replication | [3] |
Key Experimental Protocols
The characterization of this compound and its effects on the JAK/STAT pathway involves several core methodologies.
This protocol is used to directly measure the activation of key signaling proteins.
-
Cell Culture and Treatment : Culture relevant cells (e.g., HCV replicon cells, A549, or primary hepatocytes) to 80-90% confluency.[4]
-
Stimulation : Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a positive control (e.g., 100 IU/mL IFN-α) for a short duration, typically 15 minutes, to capture peak phosphorylation.[6]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of total protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT2 (Tyr690), anti-phospho-JAK1 (Tyr1034/1035), anti-total STAT1, anti-total STAT2, anti-total JAK1, and a loading control (e.g., anti-β-actin).[4][6]
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This protocol quantifies the downstream transcriptional output of JAK/STAT activation.
-
Cell Culture and Treatment : Seed cells and treat with this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for a specified time course (e.g., 2, 4, 8 hours).[4][6]
-
RNA Extraction : Isolate total RNA from cells using a commercial kit (e.g., RNeasy) following the manufacturer's instructions.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR :
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, ISG15), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis : Normalize the cycle threshold (Ct) values of the target genes to a housekeeping gene (e.g., β-actin, GAPDH). Calculate the fold change in gene expression relative to untreated control cells using the ΔΔCt method.[4]
The workflow for these experiments is outlined below.
Summary and Significance
This compound is a pioneering small-molecule IFNAR2 agonist that activates the JAK/STAT pathway through a unique, IFNAR1-independent mechanism. By selectively engaging IFNAR2 and activating the JAK1-STAT1/2 axis, it induces a robust interferon-like response characterized by the expression of antiviral ISGs.[4][5] This direct and specific mechanism of action, combined with its oral bioavailability, makes this compound a valuable tool for studying JAK/STAT signaling and a promising candidate for therapeutic development in virology and oncology.[3][7] The protocols and data presented herein provide a foundational guide for researchers investigating this compound and its biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 3. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
The Biological Activity of RO8191: A Technical Guide
An In-depth Examination of a Novel Interferon Receptor Agonist
Executive Summary
RO8191, also known as CDM-3008, is a potent and orally active small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its function. By directly binding to IFNAR2, this compound initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the expression of interferon-stimulated genes (ISGs). This activity confers broad-spectrum antiviral properties, notably against Hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV), without significantly inducing inflammatory cytokines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel immunomodulatory agents.
Quantitative Pharmacological Data
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.
| Parameter | Virus/System | Value | Reference(s) |
| IC50 | HCV Replicon | 200 nM | [1][2] |
| EC50 | Anti-HCV Activity | 200 nM | [3] |
| EC50 | IFNAR2 Agonism | 0.2 µM | [4] |
| IC50 | HCV Cell Culture | 0.17 µM | [4] |
| IC50 | HBV Replication | 0.1 µM | [4] |
Mechanism of Action: IFNAR2-Mediated JAK/STAT Signaling
This compound exerts its biological effects by mimicking the action of type I interferons. It directly binds to the extracellular domain of IFNAR2, a subunit of the type I interferon receptor.[1][5][6] This binding event triggers the activation of the IFNAR2-associated Janus kinase 1 (JAK1).[7] Activated JAK1 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][7] These phosphorylated STATs, along with Interferon Regulatory Factor 9 (IRF9), form the ISG Factor 3 (ISGF3) complex, which translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, thereby inducing their transcription.[7]
Crucially, the action of this compound is independent of the other type I interferon receptor subunit, IFNAR1, and its associated kinase, Tyrosine Kinase 2 (Tyk2).[1][7] This selective activation of the IFNAR2/JAK1 axis differentiates this compound from endogenous type I interferons and may account for its favorable profile of inducing antiviral gene expression without a corresponding significant induction of inflammatory cytokines and chemokines.[6][7]
This compound Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
HCV Replicon Assay
This assay is used to determine the anti-HCV activity of this compound in a cell-based system.
1. Cell Culture:
-
Huh-7 cells harboring an HCV subgenomic replicon (genotype 1b or 2a) that includes a luciferase reporter gene are used.[1]
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), GlutaMAX, non-essential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain the replicon.[1]
2. Assay Procedure:
-
Cells are seeded into 384-well plates at a density of 2,000 cells per well in G418-free medium and incubated for 12-24 hours.[1]
-
This compound is serially diluted (e.g., 1:3) in dimethyl sulfoxide (DMSO). A small volume (e.g., 0.4 µL) of the diluted compound is added to the wells to achieve a final concentration range (e.g., 2.3 nM to 44 µM) with a final DMSO concentration of approximately 0.44%.[1]
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
3. Data Analysis:
-
HCV replication is quantified by measuring the luciferase activity using a commercial luciferase assay system.
-
Cell viability is assessed in parallel using a cytotoxicity assay, such as the calcein AM method, to determine the 50% cytotoxic concentration (CC50).[1]
-
The 50% effective concentration (EC50) for HCV replicon inhibition is calculated from dose-response curves using non-linear regression analysis.[1]
siRNA-Mediated Gene Knockdown
This technique is employed to confirm the involvement of specific signaling components in the action of this compound.
1. Transfection:
-
Huh-7 replicon cells are plated in 24-well plates at a density of 10,000-15,000 cells per well.[5]
-
After 12-24 hours, cells are transfected with small interfering RNAs (siRNAs) targeting specific genes (e.g., IFNAR1, IFNAR2, JAK1, Tyk2, STAT1, STAT2, IRF9) or a non-targeting control siRNA at a final concentration of 30-50 nM.[5][6] A suitable transfection reagent, such as Lipofectamine RNAiMAX, is used according to the manufacturer's protocol.
2. Treatment and Analysis:
-
Forty-eight hours post-transfection, the cells are treated with this compound or a control substance (e.g., IFN-α).[6]
-
After a further 24 hours of incubation, the anti-HCV activity is assessed using the HCV replicon assay as described above. A reduction in the inhibitory activity of this compound upon knockdown of a specific gene confirms its role in the signaling pathway.
JAK/STAT Phosphorylation Assay (Western Blot)
This assay is used to directly measure the activation of JAK and STAT proteins.
1. Cell Lysis:
-
HCV replicon cells are treated with various concentrations of this compound or interferons for a short duration (e.g., 15 minutes).
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Western Blotting:
-
Total cell lysates are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of JAK1, STAT1, and STAT2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to demonstrate the direct binding of this compound to IFNAR2.
1. Chip Preparation:
-
A suitable sensor chip (e.g., CM5) is activated to allow for the immobilization of the ligand.
-
The extracellular domain (ECD) of IFNAR2 is immobilized on the sensor chip surface.
2. Binding Measurement:
-
A running buffer is continuously flowed over the chip surface to establish a stable baseline.
-
Different concentrations of this compound are injected over the surface.
-
The binding of this compound to the immobilized IFNAR2 is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
The association and dissociation phases are monitored to determine the binding kinetics (kon and koff) and affinity (KD).
In Vivo Antiviral Efficacy in Mice
These studies assess the oral bioavailability and antiviral activity of this compound in an animal model.
1. Animal Model:
-
Humanized liver mice infected with HCV or other relevant mouse models of viral infection are used.[3][6]
2. Dosing and Sample Collection:
-
This compound is administered orally to the mice at a specified dose (e.g., 30 mg/kg).[1]
-
At various time points post-treatment, blood and liver tissue are collected.[6]
3. Analysis:
-
HCV RNA levels in the serum and liver are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR) to determine the reduction in viral titer.[6]
-
The expression of ISGs in the liver is measured by RT-PCR to confirm the in vivo target engagement of this compound.[6]
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
HCV Replicon Assay Workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 4. Small interfering RNA (siRNA) transfection [bio-protocol.org]
- 5. huh7.com [huh7.com]
- 6. altogen.com [altogen.com]
- 7. Gli-1 siRNA induced apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
RO8191: A Technical Guide for Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RO8191 (also known as CDM-3008), a small-molecule agonist of the interferon-α receptor 2 (IFNAR2), for its application in Hepatitis C Virus (HCV) research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies from cited literature, and visualizes relevant pathways and workflows.
Core Concepts
This compound is an orally bioavailable imidazonaphthyridine compound that acts as a potent agonist of the interferon (IFN) receptor.[1][2] It directly binds to IFNAR2, a subunit of the type I IFN receptor, initiating a signaling cascade that mimics the natural antiviral response of interferons.[1][2] This leads to the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the subsequent expression of numerous interferon-stimulated genes (ISGs) that possess antiviral properties.[1][3] Notably, this compound's antiviral activity is dependent on IFNAR2 and JAK1, but independent of IFNAR1 and Tyk2, suggesting a unique mode of action compared to endogenous interferons.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against HCV and its effects on the interferon signaling pathway.
| Parameter | Value | Assay/System | Reference |
| EC50 | 0.2 µM | IFNAR2 agonism | |
| IC50 | 0.17 µM | HCV subgenomic replicon | |
| IC50 | 0.20 µM | HCV cell culture-produced infectious particles | |
| IC50 | 200 nM | HCV replicon | [1][5][6] |
Table 1: In Vitro Anti-HCV Activity of this compound
| Parameter | Value | System | Reference |
| IC50 | 0.1 µM | Hepatitis B virus replication in cell cultures | [3] |
Table 2: In Vitro Anti-HBV Activity of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for evaluating its anti-HCV activity.
Caption: this compound signaling pathway in hepatocytes.
Caption: General experimental workflow for in vitro anti-HCV testing.
Experimental Protocols
The following are representative methodologies for key experiments cited in the literature for the study of this compound.
HCV Replicon Assay
This protocol is based on the general methodology used to determine the anti-HCV activity of compounds in vitro.
-
Cell Line: Human hepatoma cells harboring an HCV subgenomic replicon (e.g., Huh-7 cells).
-
Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.[2] The final DMSO concentration in the cell culture medium should be non-toxic (typically <0.5%).
-
Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of this compound.[1] Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Luciferase Assay: If the replicon contains a luciferase reporter gene, lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
siRNA-Mediated Gene Knockdown
This protocol describes the general procedure for silencing specific genes to investigate the signaling pathway of this compound.[4]
-
Cell Line: HCV replicon cells.
-
siRNA Transfection: Transfect cells with siRNAs targeting IFNAR1, IFNAR2, JAK1, Tyk2, STAT1, STAT2, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[4]
-
Incubation: Incubate the cells for 48 hours to allow for target gene knockdown.[4]
-
Treatment: Treat the transfected cells with this compound or IFN-α for 24 hours.[4]
-
Analysis: Assess the level of HCV replication using a luciferase assay or qRT-PCR. Knockdown efficiency can be confirmed by qRT-PCR or Western blotting for the target proteins.[4]
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to analyze the expression of HCV proteins and the phosphorylation status of signaling proteins.
-
Cell Lysate Preparation: Treat HCV replicon cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against HCV proteins (e.g., NS3, NS5A) or phosphorylated/total STAT1 and STAT2 overnight at 4°C.[4]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time RT-PCR for Gene Expression Analysis
This protocol is employed to measure the induction of interferon-stimulated genes (ISGs).[4]
-
RNA Extraction: Treat cells with this compound or a vehicle control for a specified duration (e.g., 2 or 8 hours).[4] Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the ISGs of interest (e.g., OAS1, Mx1, PKR) and a housekeeping gene (e.g., GAPDH) for normalization.[4]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Efficacy in Humanized Liver Mice
This protocol provides a general outline for assessing the in vivo anti-HCV activity of this compound.[4][5]
-
Animal Model: Use mice with humanized livers engrafted with human hepatocytes, susceptible to HCV infection.
-
HCV Infection: Infect the mice with a patient-derived HCV strain.
-
Treatment: Once HCV infection is established (as determined by serum HCV RNA levels), orally administer this compound (e.g., 30 mg/kg) or a vehicle control daily for a specified period.[1][5]
-
Monitoring: Monitor serum HCV RNA titers at regular intervals during and after treatment.
-
Analysis: At the end of the study, harvest the livers for analysis of ISG expression by qRT-PCR.[4]
Conclusion
This compound represents a promising small-molecule approach to HCV therapy by activating the host's innate immune response through a distinct IFNAR2-mediated pathway. Its oral bioavailability and potent anti-HCV activity in preclinical models make it a valuable tool for further research and potential drug development. The methodologies outlined in this guide provide a framework for researchers to investigate its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 3. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Interferon Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
RO8191: A Novel Interferon-Like Small Molecule for Hepatitis B Virus Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RO8191, also known as CDM-3008, is an orally bioavailable small molecule that has emerged as a promising agent in the research landscape of Hepatitis B Virus (HBV) therapeutics.[1][2] Functioning as a potent agonist of the interferon-α/β receptor 2 (IFNAR2), this compound mimics the biological activity of endogenous interferon-α (IFNα) by activating the JAK/STAT signaling pathway and inducing the expression of a cascade of interferon-stimulated genes (ISGs).[1][2][3] This interferon-like activity confers significant antiviral effects against HBV, including the suppression of viral replication and the reduction of the persistent covalently closed circular DNA (cccDNA), a key target for a functional cure of chronic hepatitis B.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound in the context of HBV research.
Core Mechanism of Action
This compound exerts its anti-HBV effects by directly binding to IFNAR2, a component of the type I interferon receptor.[2][3] This binding event initiates a downstream signaling cascade that is central to the innate immune response to viral infections.
Signaling Pathway
The activation of IFNAR2 by this compound triggers the phosphorylation and activation of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (Tyk2) are generally involved in type I IFN signaling, however, studies on this compound suggest its activity is dependent on IFNAR2/JAK1 and independent of IFNAR1/Tyk2.[2] Activated JAK1 then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2.[3] These phosphorylated STATs form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form the ISG factor 3 (ISGF3) complex.[3] The ISGF3 complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of various ISGs, thereby inducing their transcription.[6] The protein products of these ISGs have a wide range of antiviral functions that collectively inhibit HBV replication and promote the degradation of viral components.[6]
Figure 1: this compound signaling pathway leading to anti-HBV effects.
Preclinical Anti-HBV Activity
In vitro studies have demonstrated the potent and dose-dependent anti-HBV activity of this compound. The compound has been shown to suppress multiple markers of HBV replication in various cell culture models.
Quantitative Data Summary
| Parameter | Cell Model | Concentration | Effect | Reference |
| HBV DNA | Primary Human Hepatocytes | 0.1 µM (IC50) | Dose-dependent decrease | [1] |
| Hep38.7-Tet cells | 0-100 µM | Dose-dependent decrease | [1] | |
| cccDNA | Primary Human Hepatocytes | 10-100 µM | Significant decrease | [1] |
| HBeAg | Primary Human Hepatocytes | 0.1-100 µM | Significant decrease | [1] |
| HBsAg | Primary Human Hepatocytes | 10-100 µM | Significant decrease | [1] |
| pgRNA | Not Specified | Not Specified | Suppression | [1] |
| HCV Replicon | Not Specified | 200 nM (IC50) | Antiviral activity | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's anti-HBV activity.
Anti-HBV Activity Assay in HepG2-derived Cells (Hep38.7-Tet)
This assay is designed to assess the dose-dependent effect of a compound on HBV DNA replication in a stable cell line that replicates HBV under the control of a tetracycline-off promoter.
Methodology:
-
Cell Culture: Hep38.7-Tet cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 for selection. The medium is changed every 2-3 days.
-
Compound Treatment: Cells are seeded in multi-well plates. After one day of culture to allow for cell attachment, the cells are treated with serially diluted concentrations of this compound (e.g., 0-100 µM) for a period of 6 days. The medium containing the compound is refreshed at specified intervals (e.g., every 3 days).[1]
-
Quantification of HBV DNA: After the 6-day treatment period, the cell culture medium is collected. HBV DNA levels in the supernatant are quantified using quantitative real-time PCR (qPCR).[1]
-
Cell Viability Assay: To assess the cytotoxicity of the compound, a cell viability assay (e.g., XTT assay) is performed on the treated cells.[1]
Figure 2: Experimental workflow for assessing this compound anti-HBV activity in Hep38.7-Tet cells.
Anti-HBV Activity Assay in Primary Human Hepatocytes (PXB cells)
This protocol evaluates the efficacy of a compound in a more physiologically relevant model using primary human hepatocytes infected with HBV.
Methodology:
-
HBV Infection: PXB cells are infected with HBV at a specific genome equivalent per cell (e.g., 3 GE/cell). The culture medium is exchanged every 3-4 days for 28 days to establish a robust infection.[1]
-
Compound Treatment: After 28 days of infection, the cells are treated with serially diluted concentrations of this compound (e.g., 0.0003–100 µM) for 7 days.[1]
-
Sample Collection and Analysis:
-
Supernatant: The cell culture medium is collected to measure levels of HBsAg and HBeAg by ELISA, and extracellular HBV DNA by qPCR.[1]
-
Cell Lysate: Cellular DNA is purified from the cells.[1]
-
cccDNA Quantification: To specifically measure cccDNA, the purified cellular DNA is treated with T5 exonuclease to digest non-circular DNA before quantification by qPCR.[1]
-
Cell Viability: Cell viability is assessed using a suitable assay (e.g., RealTime-Glo MT Cell Viability Assay).[1]
-
Conclusion and Future Directions
This compound represents a significant advancement in the quest for an HBV functional cure. Its ability to activate the host's innate immune response through a well-defined signaling pathway, leading to the suppression of viral replication and reduction of the cccDNA reservoir, underscores its therapeutic potential. The preclinical data strongly support its further investigation in clinical settings. Future research should focus on optimizing dosing regimens, evaluating potential combination therapies with other anti-HBV agents, and further elucidating the specific ISGs responsible for its potent antiviral effects. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their exploration of this compound and other novel immunomodulatory agents for the treatment of chronic hepatitis B.
References
- 1. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of interferon alpha therapy for chronic hepatitis B and potential approaches to improve its therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Interferon and its antiviral effect in response to HBV infection [frontiersin.org]
- 6. Frontiers | Interferon and interferon-stimulated genes in HBV treatment [frontiersin.org]
RO8191 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8191 is an orally active, small-molecule agonist of the interferon (IFN) α/β receptor 2 (IFNAR2).[1][2] As a potent mimetic of IFN-α, this compound activates the JAK/STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs).[1][2] These genes are known to play critical roles in antiviral, antiproliferative, and proapoptotic cellular responses.[3][4] Given the established role of IFN-α in cancer therapy, this compound presents a compelling case for investigation as a potential anti-cancer agent.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound, its effects on cancer cell lines based on available data, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its biological effects by directly binding to IFNAR2, a subunit of the type I interferon receptor.[1][2] Unlike endogenous IFN-α, which requires the heterodimerization of IFNAR1 and IFNAR2 for signal transduction, this compound activity is dependent on IFNAR2 but independent of IFNAR1 and its associated kinase, Tyk2.[2][5] This binding event triggers the phosphorylation and activation of the IFNAR2-associated kinase, JAK1.[6] Activated JAK1, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6][7] These phosphorylated STATs form a complex with Interferon Regulatory Factor 9 (IRF9) to create the ISG Factor 3 (ISGF3) transcription factor complex. ISGF3 then translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, and initiates the transcription of hundreds of ISGs.[4][6] The products of these ISGs mediate the antiproliferative and proapoptotic effects observed in cancer cells.
Effects of this compound on Cancer Cell Lines: Quantitative Data
While this compound has been shown to induce the expression of ISGs in several cancer cell lines, comprehensive quantitative data on its antiproliferative and proapoptotic effects across a wide range of cancer types is limited in publicly available literature.[5] The primary focus of published research has been on its antiviral activity.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| This table is intended to be populated as more research becomes available. Currently, specific IC50 values for this compound in various cancer cell lines are not widely reported in the literature. |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration (µM) | % Apoptotic Cells | Citation |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
| Quantitative data from standardized apoptosis assays (e.g., Annexin V/PI staining) for this compound in cancer cell lines are not extensively available in the public domain. |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration (µM) | % G0/G1 | % S | % G2/M | Citation |
| Data Not Available | - | - | - | - | - | - |
| Data Not Available | - | - | - | - | - | - |
| Data Not Available | - | - | - | - | - | - |
| Detailed cell cycle analysis data for this compound-treated cancer cell lines is not readily found in published studies. |
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Western Blot Analysis for STAT1 Phosphorylation
Objective: To detect the activation of the JAK/STAT pathway by this compound through the phosphorylation of STAT1.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with this compound for a short duration (e.g., 15-60 minutes).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin).
Real-Time RT-PCR for ISG Expression
Objective: To quantify the induction of interferon-stimulated genes by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound for a specified time (e.g., 6-24 hours).
-
Extract total RNA from the cells and quantify its concentration and purity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
The thermal cycling conditions will depend on the specific master mix and primers used.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.
Conclusion
This compound is a promising small-molecule IFNAR2 agonist with a well-defined mechanism of action that warrants further investigation in the context of cancer therapy. While current publicly available data on its efficacy in a broad range of cancer cell lines is limited, the provided protocols offer a robust framework for researchers to systematically evaluate its antiproliferative, proapoptotic, and cell cycle-modulating effects. Further studies are crucial to elucidate the full potential of this compound as a novel anti-cancer agent and to identify cancer types that may be particularly sensitive to its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterization of type I IFN-induced cytotoxicity in bladder cancer cells reveals biomarkers of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Threonine Phosphorylation and the Yin and Yang of STAT1: Phosphorylation-Dependent Spectrum of STAT1 Functionality in Inflammatory Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
In-Depth Technical Guide: Oral Availability of RO8191
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO8191 (also known as CDM-3008) is a pioneering small-molecule, orally active agonist of the interferon-α/β receptor 2 (IFNAR2). It mimics the biological activity of type I interferons by activating the JAK/STAT signaling pathway, leading to the induction of interferon-stimulated genes (ISGs) and subsequent antiviral and other immunomodulatory effects. Preclinical studies have demonstrated its oral bioavailability and in vivo activity. This guide provides a comprehensive overview of the available data on the oral availability of this compound, its mechanism of action, and the experimental protocols used to ascertain its activity.
Note on Quantitative Pharmacokinetic Data: Despite extensive literature searches, specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound following oral administration in preclinical models are not publicly available in the reviewed scientific literature. The oral activity of this compound has been primarily established through pharmacodynamic readouts, namely the induction of target gene expression in vivo.
Data Presentation
While specific pharmacokinetic data is unavailable, the following table summarizes the key in vivo study that demonstrates the oral activity of this compound.
Table 1: Summary of In Vivo Oral Activity of this compound in Mice
| Parameter | Description |
| Compound | This compound (CDM-3008) |
| Animal Model | Six-week-old C57BL/6J mice[1] |
| Dose | 30 mg/kg[1] |
| Route of Administration | Oral gavage[1] |
| Vehicle | 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor in an aqueous solution[2] |
| Time Point for Analysis | 24 hours after administration[2] |
| Tissue Analyzed | Liver[2] |
| Pharmacodynamic Endpoint | Induction of Interferon-Stimulated Genes (ISGs)[2] |
| Key Induced Genes | Oas1b, Mx1, and Pkr[1][2] |
| Outcome | Significant induction of antiviral genes, confirming oral bioavailability and in vivo biological activity[1][2] |
Signaling Pathway
This compound exerts its interferon-like effects by directly binding to IFNAR2, a subunit of the type I interferon receptor. This binding activates the associated Janus kinase 1 (JAK1). Unlike type I interferons, this compound's activity is independent of IFNAR1 and its associated kinase, Tyk2. Activated JAK1 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2. These phosphorylated STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. This signaling cascade results in the antiviral and immunomodulatory effects characteristic of type I interferons.[2][3]
Caption: Signaling pathway of this compound.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment that established the oral activity of this compound.
Objective: To determine if orally administered this compound can induce the expression of interferon-stimulated genes (ISGs) in the livers of mice.
Materials:
-
This compound (CDM-3008)
-
Vehicle solution: 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor in an aqueous carrier.
-
Six-week-old male C57BL/6J mice
-
Oral gavage needles
-
RNA extraction reagents (e.g., TRIzol)
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green)
-
Primers for murine Gapdh, Oas1b, Mx1, and Pkr
Procedure:
-
Animal Acclimation: House the mice under standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at a concentration suitable for administering a 30 mg/kg dose in a reasonable volume for oral gavage. Prepare a vehicle-only solution to serve as a negative control.
-
Dosing: Divide the mice into two groups: a control group and a treatment group. Administer the vehicle-only solution to the control group and the this compound suspension to the treatment group via oral gavage.
-
Sample Collection: At 24 hours post-administration, humanely euthanize the mice. Immediately dissect the livers, rinse with cold phosphate-buffered saline (PBS), and either process for RNA extraction immediately or snap-freeze in liquid nitrogen and store at -80°C for later analysis.
-
RNA Extraction: Isolate total RNA from a portion of the liver tissue using a standard RNA extraction protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the target genes (Oas1b, Mx1, Pkr) and a housekeeping gene (Gapdh), and a qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the this compound-treated group relative to the vehicle-treated control group, normalized to the expression of the housekeeping gene.
-
Expected Outcome: A statistically significant increase in the mRNA levels of Oas1b, Mx1, and Pkr in the livers of mice treated with this compound compared to the control group, demonstrating that the compound is orally absorbed and biologically active in vivo.
Caption: In vivo oral activity experimental workflow.
References
- 1. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
RO8191 In Vitro Assay: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the in vitro evaluation of RO8191, a potent and orally active agonist of the interferon-α/β receptor 2 (IFNAR2). This compound activates the JAK/STAT signaling pathway and induces the expression of interferon-stimulated genes (ISGs), leading to a powerful antiviral response.[1][2] These protocols are intended for researchers, scientists, and drug development professionals investigating the antiviral properties of this compound.
This compound has demonstrated significant antiviral activity against Hepatitis C virus (HCV) and Hepatitis B virus (HBV) in cell cultures.[3] It functions by directly binding to IFNAR2, initiating a signaling cascade that is dependent on JAK1 but independent of IFNAR1 and Tyk2.[1][4]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound against various viruses.
| Virus/System | Assay Type | Metric | Value (μM) | Reference |
| Hepatitis C Virus (HCV) Replicon | Antiviral Activity | IC50 | 0.20 | [1] |
| Hepatitis C Virus (HCV) Replicon | Antiviral Activity | IC50 | 0.17 | [3] |
| Hepatitis C Virus (HCV) | Antiviral Activity | EC50 | 0.2 | [5] |
| Hepatitis B Virus (HBV) | Antiviral Activity | IC50 | 0.1 | [3] |
| IFNAR2 Agonism | Receptor Activation | EC50 | 0.2 | [3] |
Signaling Pathway
This compound exerts its antiviral effects by activating a specific interferon-like signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed protocols for two key in vitro assays to characterize the activity of this compound: an HCV Replicon Assay using a luciferase reporter and a Cell Viability Assay.
Experimental Workflow Overview
The general workflow for in vitro testing of this compound is depicted in the following diagram.
Caption: General experimental workflow.
Protocol 1: HCV Replicon Luciferase Assay
This protocol is designed to quantify the antiviral activity of this compound against Hepatitis C virus replication using a stable HCV replicon cell line that expresses a luciferase reporter gene.
Materials:
-
HCV replicon cells (e.g., Huh-7 based) expressing luciferase
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
G418 (selection antibiotic)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS and 0.5 mg/mL G418.
-
Trypsinize and seed the cells into 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.08, 0.4, 2, 10 μM).[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, carefully remove the existing medium.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of HCV replication inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Cell Viability (WST-8) Assay
This protocol is used to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cells used in the antiviral assay (e.g., HCV replicon cells)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
WST-8 cell counting kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the HCV Replicon Luciferase Assay protocol to seed and treat the cells with the same concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 72 hours under the same conditions as the antiviral assay.[6]
-
-
WST-8 Assay:
-
After the incubation period, add the WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to evaluate for any cytotoxic effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 3. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: RO8191 IC50 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8191 is a small molecule agonist of the interferon-α/β receptor 2 (IFNAR2) that has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). It functions by mimicking the action of interferon-α (IFN-α), a key cytokine in the innate immune response to viral infections. By binding to IFNAR2, this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the cell. This document provides detailed information on the inhibitory activity of this compound in HCV replicon assays, including its IC50 value, a comprehensive experimental protocol for its evaluation, and diagrams illustrating its mechanism of action and the experimental workflow.
Data Presentation
The half-maximal inhibitory concentration (IC50) of this compound in HCV replicon assays has been consistently determined to be approximately 200 nM.[1][2] This value represents the concentration of this compound required to inhibit 50% of HCV replication in these cell-based assays.
| Compound | Assay System | Cell Line | IC50 (nM) | Reference |
| This compound | HCV Replicon Assay | Huh-7 derived | 200 | [1][2] |
Signaling Pathway of this compound
This compound exerts its antiviral effect by activating the JAK/STAT pathway. Unlike interferon-α, which binds to a heterodimeric receptor composed of IFNAR1 and IFNAR2, this compound specifically binds to IFNAR2. This binding event leads to the phosphorylation and activation of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) is not required. Activated JAK1 then phosphorylates STAT1 and STAT2 proteins. These phosphorylated STATs dimerize and, along with interferon regulatory factor 9 (IRF9), form the ISGF3 complex. This complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. The resulting ISG products interfere with various stages of the HCV replication cycle.
Caption: this compound signaling pathway leading to antiviral activity.
Experimental Protocols
HCV Replicon Assay Using a Luciferase Reporter
This protocol describes a common method to determine the IC50 of a compound against HCV replication using a stable cell line containing an HCV subgenomic replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 (or derived) cell line stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
G418 (for cell line maintenance)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture Maintenance:
-
Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 to ensure the retention of the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in G418-free medium.
-
Seed the cells into 96-well white, clear-bottom plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 to 10,000 cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add the prepared serial dilutions of this compound to the respective wells. Include wells with medium containing only DMSO as a vehicle control (0% inhibition) and wells with a known potent HCV inhibitor as a positive control (100% inhibition).
-
Incubate the plates for 48 to 72 hours.[2]
-
-
Luciferase Assay:
-
After the incubation period, remove the medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound in an HCV replicon assay.
References
Application Notes and Protocols for In Vivo Administration of RO8191 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RO8191 in mice. This compound is an orally active small molecule agonist of the interferon-α/β receptor 2 (IFNAR2), which activates the JAK/STAT signaling pathway and induces the expression of interferon-stimulated genes (ISGs).[1][2][3] This document outlines its mechanism of action, guidance on formulation and administration, and protocols for assessing its pharmacodynamic effects in mice.
Mechanism of Action
This compound acts as a potent agonist of IFNAR2.[2][3] Unlike type I interferons that require both IFNAR1 and IFNAR2 for signaling, this compound directly binds to IFNAR2, leading to the phosphorylation of JAK1 and subsequent activation of the STAT1 and STAT2 transcription factors.[4] This signaling cascade culminates in the induction of a wide range of ISGs, which are crucial for antiviral and other immunomodulatory responses.[3][4]
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in mice.
Table 1: In Vivo Administration and Pharmacodynamic Effects
| Parameter | Value | Mouse Strain | Administration Route | Vehicle | Time Point for Analysis | Primary Outcome | Reference |
| Dosage | 30 mg/kg | C57BL/6J | Oral | 10% DMSO, 10% Cremophor | 24 hours post-administration | Significant induction of ISGs (Oas1b, Mx1, Pkr) in the liver | [3][4] |
Table 2: In Vitro Antiviral Activity
| Parameter | Value | Cell Line | Virus |
| IC50 | 200 nM | HCV replicon cells | Hepatitis C Virus |
| IC50 | 200 nM | EMCV-infected A549 cells | Encephalomyocarditis virus |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL or Kolliphor® EL
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
Procedure:
-
Vehicle Preparation:
-
Prepare a 10% DMSO, 10% Cremophor solution in sterile saline or PBS.
-
For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 100 µl of Cremophor, and 800 µl of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.
-
Dissolve the calculated amount of this compound powder in the appropriate volume of the prepared vehicle to achieve the final desired concentration. For a 30 mg/kg dose in a 20 g mouse, the dose per mouse is 0.6 mg. If administering a volume of 100 µl, the concentration of the solution should be 6 mg/ml.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Oral Administration:
-
Accurately weigh each mouse before administration to calculate the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse and administer the calculated volume of the this compound solution orally using a suitable gavage needle.
-
Administer the vehicle solution to the control group of mice.
-
Protocol 2: Assessment of In Vivo Pharmacodynamic Effect - ISG Expression in the Liver
This protocol outlines the steps to measure the induction of ISGs (Oas1b, Mx1, and Pkr) in the liver of mice following this compound administration.
Workflow for ISG Expression Analysis
Materials:
-
Materials from Protocol 1
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for mouse Oas1b, Mx1, Pkr, and a reference gene (e.g., Gapdh, Actb)
-
qPCR instrument
-
Sterile, RNase-free labware
Procedure:
-
Sample Collection:
-
At 24 hours post-administration of this compound or vehicle, euthanize the mice using a humane and approved method.
-
Immediately dissect the liver, rinse with cold sterile PBS, and snap-freeze in liquid nitrogen or place in an RNA stabilization solution. Store at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Isolate total RNA from a small piece of the liver tissue (approximately 30-50 mg) using a commercial RNA extraction kit according to the manufacturer's instructions.[1][2][5][6]
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and reverse transcriptase.[2] Follow the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target genes (Oas1b, Mx1, Pkr) and a reference gene.
-
Perform the qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Include no-template controls and a melt curve analysis to ensure the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene.
-
Determine the fold change in ISG expression in the this compound-treated group compared to the vehicle-treated control group.
-
Concluding Remarks
These application notes and protocols provide a foundational framework for conducting in vivo studies with this compound in mice. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to establish a more detailed pharmacokinetic profile and to explore the therapeutic potential of this compound in a broader range of disease models.
References
- 1. nextadvance.com [nextadvance.com]
- 2. RNA extraction from mouse liver and real-time quantitative PCR [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Oas1a gene expression by type I IFN requires both STAT1 and STAT2 while only STAT2 is required for Oas1b activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO8191 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of RO8191, a potent and orally active agonist of the interferon (IFN) receptor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of this compound in various experimental settings.
Introduction
This compound, also known as CDM-3008, is an imidazonaphthyridine compound that acts as a small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2).[1][2] By directly binding to IFNAR2, this compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs).[1][2][3] This activity imparts potent antiviral effects, as demonstrated against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1] Proper preparation of stock solutions is the first critical step for obtaining reproducible results in both in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | CDM-3008; RO4948191 | [1] |
| Molecular Formula | C₁₄H₅F₆N₅O | [1][4] |
| Molecular Weight | 373.21 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1][5] |
| Purity | ≥98% | [4] |
| CAS Number | 691868-88-9 | [1][4] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent for your intended application. The use of fresh, anhydrous solvents is recommended, as hygroscopic DMSO can negatively impact solubility.[1][2] For challenging dissolutions, gentle warming (up to 60°C) and ultrasonication can be employed.[1][6]
| Solvent | Solubility | Notes | Reference |
| DMSO | 5 mg/mL (13.40 mM) | Requires ultrasonic and warming to 60°C. Use newly opened DMSO. | [1] |
| 6 mg/mL (16.07 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [2] | |
| 3 mg/mL (8.04 mM) | Sonication and heating to 60°C are recommended. | [6] | |
| 0.1 mg/mL | [4] | ||
| DMF | 0.5 mg/mL | [4] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
For most cell-based assays, a high-concentration stock solution in DMSO is prepared and subsequently diluted to the final working concentration in a cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or 10 mM).
-
Vortex the solution thoroughly to aid dissolution.
-
If precipitation occurs, gently warm the solution to 37-60°C and/or sonicate until the solid is completely dissolved.[1][6][7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
Preparation of Formulations for In Vivo Use
This compound is orally bioavailable. For in vivo administration, specific formulations are required to ensure proper suspension or solubilization. Below are three common protocols.
Protocol 1: Suspended Solution (for oral and intraperitoneal injection) [1]
This protocol yields a 0.5 mg/mL suspended solution.
Materials:
-
This compound stock solution in DMSO (e.g., 5.0 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 5.0 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a uniform solution is achieved.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final formulation will be a suspended solution. Ensure it is well-mixed before each administration.
Protocol 2: Suspended Solution with SBE-β-CD [1]
This protocol also yields a 0.5 mg/mL suspended solution.
Materials:
-
This compound stock solution in DMSO (e.g., 5.0 mg/mL)
-
20% SBE-β-CD in Saline
Procedure (for 1 mL final volume):
-
To 900 µL of 20% SBE-β-CD in saline, add 100 µL of the 5.0 mg/mL this compound DMSO stock solution.
-
Mix thoroughly. Ultrasonic assistance may be required.
Protocol 3: Clear Solution in Corn Oil [1]
This protocol yields a clear solution of ≥ 0.5 mg/mL.
Materials:
-
This compound stock solution in DMSO (e.g., 5.0 mg/mL)
-
Corn Oil
Procedure (for 1 mL final volume):
-
To 900 µL of corn oil, add 100 µL of the 5.0 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Store under nitrogen. | [1][2][6] |
| In Solvent | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| -20°C | 1 month | Store under nitrogen. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effects by activating the type I interferon signaling pathway. It directly binds to IFNAR2, which is associated with Janus kinase 1 (JAK1).[1][3] This binding event leads to the phosphorylation and activation of JAK1. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT2.[3] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IRF9 to form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. The resulting ISG proteins mediate the antiviral state within the cell. Notably, the action of this compound is independent of IFNAR1 and its associated kinase, Tyk2.[1][3]
Caption: this compound signaling pathway.
Experimental Workflow for Stock Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions for both in vitro and in vivo applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (CDM-3008) | IFNAR Agonist | MCE [medchemexpress.cn]
- 6. This compound | HCV Protease | HBV | STAT | IFNAR | JAK | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
Application Notes: RO8191 for Induction of Interferon-Stimulated Gene (ISG) Expression in Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RO8191 (also known as CDM-3008) is an orally bioavailable, small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2).[1][2] Unlike endogenous interferons (IFNs), which are large protein molecules requiring injection, this compound offers a significant advantage for research and potential therapeutic development due to its oral activity and low production cost.[1] It mimics the activity of type I IFNs by binding directly to IFNAR2, activating the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, and inducing the expression of a broad range of interferon-stimulated genes (ISGs).[1][2] This activity imparts potent antiviral effects, notably against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV), making it a valuable tool for studying innate immune responses in hepatocytes and for the development of novel antiviral strategies.[1][2]
Mechanism of Action
This compound exerts its biological effects by initiating a signaling cascade that culminates in the transcription of antiviral genes. The process is initiated by the direct binding of this compound to IFNAR2. A key distinction from type I IFN signaling is that this compound's activity is dependent on IFNAR2 and its associated kinase JAK1, but is independent of IFNAR1 and the kinase Tyk2.[2][3]
The signaling pathway proceeds as follows:
-
Receptor Binding: this compound binds to the IFNAR2 subunit of the type I IFN receptor.[1] This may induce the formation of an IFNAR2 homodimer.[3]
-
Kinase Activation: Binding activates the IFNAR2-associated Janus kinase, JAK1, through phosphorylation.[3][4]
-
STAT Phosphorylation: Activated JAK1 then phosphorylates STAT1 and STAT2 proteins.
-
ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[4][5]
-
Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, initiating their transcription.[5] This results in the production of antiviral proteins such as OAS1, ISG20, and APOBEC3 family members, which establish an antiviral state within the hepatocyte.[1]
Signaling Pathway of this compound
Data Presentation
This compound has demonstrated dose-dependent antiviral activity and induction of ISGs in primary human hepatocytes and hepatoma cell lines.
Table 1: Antiviral Activity of this compound in Hepatocyte Models
| Parameter | Virus | Cell Model | IC50 / Effect Concentration | Citation(s) |
|---|---|---|---|---|
| HBV DNA Reduction | HBV | Primary Human Hepatocytes | 0.1 µM | [1] |
| cccDNA Reduction | HBV | Primary Human Hepatocytes | Significant reduction at 10-100 µM | [1] |
| HBeAg Reduction | HBV | Primary Human Hepatocytes | Significant reduction at 0.1-100 µM | [1] |
| HBsAg Reduction | HBV | Primary Human Hepatocytes | Significant reduction at 10-100 µM | [1] |
| HCV Replicon Inhibition | HCV | HCV Replicon Cells | 0.17 - 0.2 µM |[2] |
Table 2: Induction of Key Interferon-Stimulated Genes (ISGs) by this compound in Primary Human Hepatocytes
| Gene Induced | Function | Observation | Citation(s) |
|---|---|---|---|
| OAS1 | Antiviral enzyme activation | Expression enhanced similarly to IFN-α | [1] |
| ISG20 | Antiviral exonuclease | Expression enhanced similarly to IFN-α | [1] |
| APOBEC3F/3G | Cytidine deaminases, cccDNA degradation | mRNA expression induced | [1] |
| SOCS1, SOCS2, SOCS3 | Negative feedback regulators | Expression enhanced more than with IFN-α | [1] |
| CISH | Negative feedback regulator | Expression enhanced more than with IFN-α |[1] |
Experimental Protocols
Protocol 1: Treatment of Hepatocytes with this compound
This protocol describes the general procedure for treating cultured hepatocytes (primary cells or cell lines like Huh7) with this compound to study ISG induction.
Materials:
-
Cultured hepatocytes (plated and acclimated)
-
Hepatocyte culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS)
-
Pipettes and sterile, filtered tips
Procedure:
-
Prepare this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). b. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Plating: a. Plate hepatocytes at a desired density in multi-well plates (e.g., 12-well or 24-well) and culture until they are adherent and have reached the desired confluency (typically 70-80%).
-
Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Serially dilute the stock solution in fresh, pre-warmed hepatocyte culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).[1][5] c. Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment condition.
-
Cell Treatment: a. Carefully aspirate the old medium from the cultured hepatocytes. b. Gently wash the cells once with sterile PBS. c. Add the medium containing the desired final concentration of this compound or the vehicle control to the respective wells. d. Incubate the cells for the desired period (e.g., 2 to 24 hours for ISG expression analysis, or up to 7 days for antiviral activity assays).[1][5]
-
Harvesting: a. After incubation, proceed immediately to downstream analysis (e.g., RNA extraction for qRT-PCR).
Protocol 2: Quantification of ISG Expression by qRT-PCR
This protocol outlines the measurement of ISG mRNA levels following this compound treatment.
Materials:
-
This compound-treated and control hepatocytes from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR-grade water
-
Primers for target ISGs (e.g., OAS1, ISG20, MX1) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Total RNA Extraction: a. Following treatment, aspirate the medium and lyse the cells directly in the well according to the manufacturer's protocol for your chosen RNA extraction kit. b. Purify the total RNA and assess its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit as per the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix for each target gene and housekeeping gene. Each reaction should include cDNA template, forward and reverse primers, qPCR master mix, and qPCR-grade water. b. Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Calculate the relative expression of target ISGs using the ΔΔCt method. Normalize the expression of each ISG to the housekeeping gene (ΔCt) and then normalize the treated samples to the vehicle control sample (ΔΔCt). c. The fold change in gene expression is calculated as 2-ΔΔCt.
Experimental Workflow
References
- 1. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
RO8191 Treatment for Viral Replication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO8191 (also known as CDM-3008) is a potent, orally bioavailable small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2). By binding to IFNAR2, this compound activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, leading to the induction of a wide array of interferon-stimulated genes (ISGs). This cascade of gene expression endows this compound with broad-spectrum antiviral activity. These application notes provide a summary of the quantitative antiviral data for this compound and detailed protocols for its use in studying viral replication, particularly for Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).
Data Presentation
The antiviral activity of this compound has been quantified against several viruses. The following table summarizes the key efficacy metrics.
| Virus/System | Assay Type | Metric | Value | Reference(s) |
| Hepatitis C Virus (HCV) | Subgenomic Replicon | IC50 | 200 nM | [1][2] |
| Hepatitis C Virus (HCV) | Subgenomic Replicon | IC50 | 0.17 µM | [3][4] |
| Hepatitis C Virus (HCV) | Infectious Particles | IC50 | 0.20 µM | [3][4] |
| Hepatitis C Virus (HCV) | Replicon Assay | EC50 | 200 nM | [5][6] |
| Hepatitis B Virus (HBV) | Primary Human Hepatocytes | IC50 | 0.1 µM | [3][4] |
| Encephalomyocarditis virus (EMCV) | Antiviral Activity Assay | IC50 | 200 nM | [1][2] |
Note: The 50% cytotoxic concentration (CC50) for this compound has not been explicitly reported in the reviewed literature. However, one study using a WST-8 assay indicated no cytotoxicity at concentrations effective against HCV replication[7]. The lack of a specific CC50 value prevents the calculation of a precise Selectivity Index (SI).
Signaling Pathway
This compound exerts its antiviral effects by activating the JAK/STAT signaling pathway downstream of the IFNAR2 receptor. Unlike type I interferons, this compound's activity is independent of IFNAR1 and Tyk2.
Caption: this compound signaling pathway.
Experimental Protocols
Cytotoxicity Assay (WST-8/CCK-8 Method)
This protocol is adapted from commercially available Cell Counting Kit-8 (CCK-8) or WST-8 assays and is used to determine the concentration of this compound that may be toxic to the host cells.
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Huh-7, HepG2, or primary human hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell blank control.
-
Add 10 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours), corresponding to the duration of the antiviral assay.
-
Add 10 µL of CCK-8/WST-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).
HCV Replicon Assay (Luciferase-Based)
This protocol describes the use of a luciferase-based HCV subgenomic replicon system to quantify the inhibitory effect of this compound on HCV RNA replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Complete culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, penicillin/streptomycin). For stable replicon cell lines, the medium should also contain a selection antibiotic like G418.
-
96-well white, clear-bottom cell culture plates.
-
This compound stock solution (dissolved in DMSO).
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium without the selection antibiotic.
-
Incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Add the diluted compounds to the cells.
-
Incubate the plate for 48-72 hours.
-
Lyse the cells by adding 75 µL of passive lysis buffer per well.
-
Gently rock the plate for 15 minutes at room temperature.
-
Transfer 20 µL of the cell lysate to a white 96-well luminescence plate.
-
Add 100 µL of the luciferase assay reagent to each well and measure the luminescence using a luminometer.
Data Analysis:
-
Calculate the percentage of HCV replication inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).
HBV Infection of Primary Human Hepatocytes (PHHs) and Quantification
This protocol outlines the procedure for infecting PHHs with HBV and quantifying the effect of this compound on viral replication.
Materials:
-
Cryopreserved or fresh primary human hepatocytes (PHHs).
-
Hepatocyte culture medium.
-
Collagen-coated cell culture plates.
-
HBV inoculum (cell culture-derived or from a reliable source).
-
This compound stock solution (dissolved in DMSO).
-
DNA extraction kit.
-
Primers and probe for HBV DNA quantification by qPCR.
-
qPCR instrument.
-
ELISA kits for HBsAg and HBeAg quantification.
Procedure: A. Cell Seeding and Infection:
-
Thaw and seed PHHs on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Prepare the HBV inoculum in hepatocyte culture medium. A multiplicity of infection (MOI) of 10-100 genome equivalents (GEq) per cell is commonly used.
-
Remove the medium from the PHH culture and add the HBV inoculum.
-
Incubate for 16-24 hours at 37°C.
-
Remove the inoculum and wash the cells several times with PBS to remove unbound virus.
-
Add fresh hepatocyte culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
B. Post-Infection Culture and Sample Collection:
-
Maintain the infected PHH culture for the desired duration (e.g., 7-14 days), with medium changes every 2-3 days. The fresh medium should contain the appropriate concentration of this compound or vehicle.
-
Collect the culture supernatant at each medium change for quantification of secreted HBV DNA, HBsAg, and HBeAg.
-
At the end of the experiment, lyse the cells to extract intracellular HBV DNA.
C. Quantification of HBV Markers:
-
Extracellular and Intracellular HBV DNA:
-
Extract viral DNA from the culture supernatant and cell lysates using a commercial DNA extraction kit.
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Use a plasmid standard containing the HBV target sequence to generate a standard curve for absolute quantification of HBV DNA copies.
-
-
HBsAg and HBeAg:
-
Quantify the levels of HBsAg and HBeAg in the culture supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the levels of HBV DNA, HBsAg, and HBeAg for each this compound concentration and the vehicle control.
-
Calculate the percentage of inhibition of each viral marker relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value for each marker using non-linear regression analysis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 5. HBV Infection in Human Hepatocytes and Quantification of Encapsidated HBV DNA [bio-protocol.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantifying RO8191 Activity with Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8191 (also known as CDM-3008) is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2] It mimics the activity of type I interferons by directly binding to IFNAR2, which triggers the JAK/STAT signaling cascade.[3][4] This activation leads to the phosphorylation of Janus kinase 1 (JAK1) and subsequently, Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT2.[4][5] The phosphorylated STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes. This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which are crucial for establishing an antiviral state.[3][6]
Given its mechanism of action, quantifying the biological activity of this compound is essential for drug development and research applications. Reporter gene assays provide a robust, sensitive, and high-throughput method to measure the activation of the IFNAR2 signaling pathway.[7][8] These assays utilize a reporter gene, such as firefly luciferase, under the control of an ISRE. When cells containing this reporter construct are treated with this compound, the activation of the JAK/STAT pathway leads to the expression of the reporter gene, producing a quantifiable signal (e.g., luminescence) that is proportional to the activity of the compound.
Quantitative Data Summary
The biological activity of this compound has been quantified in various cell-based assays. The following tables summarize the key potency values reported in the literature.
Table 1: Agonist and Antiviral Potency of this compound
| Assay Type | Parameter | Value | Cell Line / System | Reference |
| IFNAR2 Agonism | EC50 | 0.2 µM | Not Specified | [5] |
| Anti-Hepatitis C Virus (HCV) | IC50 | 0.17 µM | Subgenomic Replicon | [5] |
| Anti-Hepatitis C Virus (HCV) | IC50 | 0.20 µM | Infectious Particles | [5] |
| Anti-Hepatitis C Virus (HCV) | IC50 | 200 nM | Replicon Assay | [1][9][10] |
| Anti-Hepatitis B Virus (HBV) | IC50 | 0.1 µM | Cell Culture | [5] |
This compound Signaling Pathway
This compound initiates a signaling cascade that is dependent on IFNAR2 and JAK1, but notably independent of IFNAR1 and Tyk2, which are required for canonical type I interferon signaling.[3] This distinct mechanism culminates in the transcription of ISGs.
Experimental Protocols
Interferon-Stimulated Response Element (ISRE) Luciferase Reporter Assay
This protocol details the methodology for quantifying this compound-induced activation of the IFNAR2 pathway using a transiently transfected ISRE-luciferase reporter construct.
4.1.1 Principle
Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple ISRE repeats, and a second constitutively expressing Renilla luciferase to normalize for transfection efficiency and cell viability.[11] Treatment with this compound activates the endogenous JAK/STAT pathway, leading to ISRE-driven expression of firefly luciferase. The resulting luminescence is measured and normalized to the Renilla luciferase signal.
4.1.2 Materials and Reagents
-
Cell Line: Human lung carcinoma cells (A549) or human hepatoma cells (Huh7), which are responsive to interferons.[12]
-
Culture Medium: DMEM or MEM supplemented with 10% FBS, 1% Penicillin/Streptomycin.
-
Reporter Plasmids:
-
ISRE-Firefly Luciferase Reporter Vector
-
Constitutive Renilla Luciferase Vector (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Plates: White, clear-bottom 96-well plates.
-
Lysis Buffer: Passive Lysis Buffer.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar, containing substrates for both firefly and Renilla luciferase.
-
Luminometer: Plate reader capable of measuring luminescence.
4.1.3 Experimental Workflow Diagram
4.1.4 Step-by-Step Protocol
Day 1: Cell Plating
-
Prepare a single-cell suspension of A549 or Huh7 cells in a complete culture medium.
-
Seed 2 x 104 cells per well in 100 µL of medium into a white, clear-bottom 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transient Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of ISRE-Firefly Luciferase plasmid and 10 ng of the constitutive Renilla plasmid.
-
Carefully add the transfection mix to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in a culture medium. A typical concentration range would be from 10 pM to 10 µM to generate a full dose-response curve. Include a vehicle control (DMSO) and a positive control (e.g., 1000 U/mL Interferon-α).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate this compound dilution or control.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2. This incubation time allows for the transcription and translation of the luciferase reporter.[8]
Day 4: Luminescence Measurement
-
Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.
-
Remove the culture medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Add 100 µL of the firefly luciferase substrate (Luciferase Assay Reagent II) to each well. Immediately measure the luminescence (Signal A) in a plate luminometer.
-
Add 100 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) to each well. This quenches the firefly reaction and initiates the Renilla reaction.
-
Immediately measure the luminescence again (Signal B).
4.1.5 Data Analysis
-
Normalization: For each well, calculate the Relative Response Ratio by dividing the firefly luminescence (Signal A) by the Renilla luminescence (Signal B).
-
Ratio = Signal A / Signal B
-
-
Dose-Response Curve: Plot the normalized ratios against the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
Reporter gene assays, particularly those employing an ISRE promoter driving luciferase expression, are powerful tools for the quantitative analysis of this compound activity. They provide a sensitive, reproducible, and scalable method to characterize the potency of this compound and similar IFNAR2 agonists. This approach is highly valuable for high-throughput screening, structure-activity relationship (SAR) studies, and quality control in a drug discovery and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 3. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 6. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | IFNAR2 agonist | Probechem Biochemicals [probechem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RO8191 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with RO8191. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist in the successful preparation and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media for my in vitro assay. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
-
Lower the final concentration: The working concentration of this compound in many cell-based assays is in the low micromolar or even nanomolar range (e.g., IC50 of ~200 nM for HCV replicon).[1] Ensure your final concentration is not exceeding the solubility limit in your specific medium.
-
Optimize the dilution process: When diluting, add the DMSO stock solution to your aqueous medium while vortexing or mixing to ensure rapid dispersion. This can help prevent localized high concentrations that are more prone to precipitation.
-
Use a pre-warmed medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Consider co-solvents: For certain in vitro applications, the use of a small percentage of a co-solvent may be necessary. However, it is crucial to first establish the tolerance of your cell line to the chosen co-solvent.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, some datasheets indicate solubility in dimethylformamide (DMF).[3] However, the solubility in DMF is also limited. For most applications, starting with a DMSO stock solution is the standard and recommended procedure.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor water solubility, preparing this compound for in vivo administration requires a specific formulation, often involving a vehicle of co-solvents. It is crucial to prepare these formulations fresh on the day of use.[1] A commonly used approach is to first dissolve this compound in DMSO and then sequentially add other co-solvents.
Solubility Data
The solubility of this compound can vary between different batches and suppliers. The following table summarizes reported solubility data from various sources. It is always recommended to refer to the batch-specific certificate of analysis.
| Solvent | Reported Solubility | Source |
| DMSO | Soluble to 5 mM | R&D Systems |
| DMSO | 0.1 mg/mL | Cayman Chemical[3] |
| DMSO | 6 mg/mL (16.07 mM) | Selleck Chemicals[2] |
| DMF | 0.5 mg/mL | Cayman Chemical[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[3] |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (373.22 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.73 mg of this compound.
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of fresh, high-quality DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Example Formulation for In Vivo Oral Administration
This protocol is an example, and the final formulation may need to be optimized for your specific experimental conditions and animal model.
-
Prepare a clear stock solution in DMSO: Following Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 6 mg/mL).[2]
-
Sequential addition of co-solvents: For a 1 mL final volume, as an example, you would:
-
Start with 50 µL of the 6 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Finally, add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration: This formulation should be prepared fresh and used immediately.
Visual Guides
This compound Signaling Pathway
This compound acts as an agonist for the Interferon-α/β receptor 2 (IFNAR2).[1] This binding event activates the JAK/STAT signaling pathway, specifically through the phosphorylation of JAK1, STAT1, and STAT2, leading to the expression of interferon-stimulated genes (ISGs).[1][4] Notably, this action is independent of IFNAR1 and Tyk2.[1]
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered during in vitro experiments.
References
Technical Support Center: Improving the Metabolic Stability of RO8191
This technical support center is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of RO8191. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability important?
This compound (also known as CDM-3008) is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2] It activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs), which gives it potent antiviral properties against viruses like Hepatitis C (HCV) and Hepatitis B (HBV).[1][2]
Metabolic stability is a critical property for any drug candidate as it determines its half-life, bioavailability, and dosing regimen. A compound that is metabolized too quickly will be cleared from the body rapidly, potentially requiring high or frequent doses to be effective. Conversely, a very stable compound might accumulate and cause toxicity. Understanding and optimizing the metabolic stability of this compound is crucial for its development as a therapeutic agent.
Q2: What are the primary in vitro models for assessing the metabolic stability of a compound like this compound?
The two most common in vitro models for assessing metabolic stability are:
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism.[3][4]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[5][6][7] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall hepatic metabolism.[5][6][7]
Q3: What are the key parameters I will obtain from these metabolic stability assays?
The primary parameters you will determine are:
-
Half-life (t½): The time it takes for 50% of the initial concentration of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. It is a measure of the volume of the biological matrix (e.g., liver) cleared of the drug per unit of time, normalized to the amount of protein or number of cells.[4] High intrinsic clearance suggests rapid metabolism and potentially poor in vivo stability.[8]
Q4: Based on its structure, what are the potential metabolic liabilities of this compound, an imidazonaphthyridine compound?
While specific metabolic pathways for this compound are not publicly documented, compounds with heterocyclic ring systems like imidazonaphthyridine can be susceptible to several metabolic transformations:
-
Oxidation: The nitrogen and carbon atoms in the heterocyclic rings can be sites for oxidation by cytochrome P450 enzymes.
-
N-dealkylation: If any alkyl groups are attached to nitrogen atoms, they could be removed.
-
Aromatic Hydroxylation: The ring systems may undergo hydroxylation, which can then lead to further conjugation reactions (Phase II metabolism).
Identifying these "metabolic soft spots" is the first step toward improving the compound's stability.
Experimental Protocols
Accurate and reproducible data are crucial for making informed decisions in drug development. Below are detailed protocols for conducting liver microsomal and hepatocyte stability assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of this compound due to Phase I metabolism.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate Buffer (pH 7.4)
-
Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
Internal Standard (a structurally similar, stable compound for LC-MS/MS analysis)
-
Acetonitrile (ACN), cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and positive controls by diluting the stock solutions in buffer. The final concentration in the incubation is typically 1 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Thaw liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the this compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of this compound due to both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
All other materials listed in Protocol 1 (except for the NADPH regenerating system, as hepatocytes have their own cofactors).
Procedure:
-
Preparation:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.
-
Dilute the hepatocytes to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.
-
Prepare working solutions of this compound as described in Protocol 1.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Start the reaction by adding the this compound working solution to the cells.
-
Incubate the plate at 37°C in a humidified incubator, often with 5% CO2.
-
-
Sampling and Analysis:
-
The sampling, quenching, sample processing, and LC-MS/MS analysis steps are the same as in Protocol 1. The time points may be extended (e.g., up to 120 minutes or longer) to capture slower metabolic processes.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal assay.
-
The intrinsic clearance is calculated using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells) .
-
Data Presentation
Present your quantitative results in a clear, tabular format to facilitate comparison across different conditions and species.
Table 1: Hypothetical Metabolic Stability Data for this compound
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint) |
| This compound | Human Liver Microsomes | 25 | 27.7 µL/min/mg protein |
| This compound | Rat Liver Microsomes | 15 | 46.2 µL/min/mg protein |
| This compound | Human Hepatocytes | 45 | 15.4 µL/min/10^6 cells |
| This compound | Rat Hepatocytes | 30 | 23.1 µL/min/10^6 cells |
| Midazolam (Control) | Human Liver Microsomes | < 5 | > 138.6 µL/min/mg protein |
| Verapamil (Control) | Human Liver Microsomes | 18 | 38.5 µL/min/mg protein |
Troubleshooting Guide
Q1: this compound appears to be extremely unstable, with over 80% loss at the first time point (t=0). What could be the issue?
-
Chemical Instability: The compound may be unstable in the assay buffer. To check this, run a control incubation without microsomes or hepatocytes. If the compound still degrades, the issue is with its chemical stability under the assay conditions (pH, temperature).
-
Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or proteins, leading to an apparent loss. To mitigate this, you can try using low-binding plates or including a small percentage of a non-ionic surfactant in the incubation buffer.
-
Incorrect Sampling at t=0: Ensure that the "time zero" sample is taken immediately after adding the compound to the enzyme/cell mixture and quenched instantly. Any delay can lead to apparent early degradation.
Q2: I'm seeing high variability in my results between replicate wells.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme/cell suspensions and compound solutions.
-
Temperature Fluctuations: Maintain a constant 37°C throughout the incubation. Inconsistent temperatures can lead to variable enzyme activity.
-
Cell Viability (Hepatocyte Assay): Poor or inconsistent hepatocyte viability across wells will lead to variable metabolic activity. Always perform a cell viability check (e.g., with trypan blue) before starting the experiment.
-
Incomplete Mixing: Ensure all components are thoroughly mixed at the start of the incubation.
Q3: My positive control compound isn't being metabolized at the expected rate.
-
Inactive Cofactors (Microsomal Assay): The NADPH regenerating system may be old or improperly stored. Prepare it fresh for each experiment.
-
Poor Enzyme/Cell Activity: The liver microsomes or hepatocytes may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Use a new batch of reagents if this is suspected.
-
LC-MS/MS Method Issues: There may be an issue with the analytical method, such as ion suppression or poor chromatography. Re-validate the method for the control compound.
Q4: I don't see any metabolism of this compound in the liver microsome assay. Does this mean it's stable?
Not necessarily. While it suggests stability against Phase I (CYP-mediated) metabolism, the compound could still be cleared by Phase II enzymes. You should always perform a hepatocyte stability assay, which includes both Phase I and Phase II pathways, to get a more complete picture. If there is still no metabolism in hepatocytes, the compound is likely to have low hepatic clearance.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist for IFNAR2, which initiates an intracellular signaling cascade through the JAK/STAT pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that exert antiviral effects.[2]
Experimental Workflow: Microsomal Stability Assay
The following diagram illustrates the key steps in performing an in vitro metabolic stability assay using liver microsomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
optimizing RO8191 concentration for cell-based assays
Technical Support Center: RO8191
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using this compound in cell-based assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure optimal experimental design and data interpretation.
Important Note on Mechanism of Action: Initial experimental design may confuse this compound with bifunctional degraders like PROTACs. It is critical to note that this compound is not a PROTAC. This compound is a small molecule agonist of the Interferon-α/β Receptor 2 (IFNAR2).[1][2][3][4] Its mechanism involves activating the JAK/STAT signaling cascade, not inducing protein degradation via the ubiquitin-proteasome system. Therefore, concepts specific to PROTACs, such as the "hook effect," are not applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active agonist for the interferon-α/β receptor 2 (IFNAR2).[2][3] It directly binds to IFNAR2, triggering the phosphorylation and activation of Janus kinase 1 (JAK1) and subsequently the Signal Transducer and Activator of Transcription proteins, STAT1 and STAT2.[1][5] This activation leads to the expression of various Interferon-Stimulated Genes (ISGs), which are responsible for its antiviral and other cellular effects.[1][4] Unlike endogenous interferons, the activity of this compound is independent of IFNAR1 and its associated kinase, Tyk2.[5][6]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on published data, a good starting point is a broad dose-response curve ranging from 10 nM to 10 µM. The half-maximal effective concentration (EC50) for IFNAR2 agonism is approximately 0.2 µM.[3] For antiviral assays, the half-maximal inhibitory concentration (IC50) has been reported in the range of 0.1 µM to 0.2 µM.[3]
Q3: How can I confirm that this compound is active in my cell line?
A3: The most direct method is to measure the activation of its downstream signaling pathway. You can perform a Western blot to detect the phosphorylation of STAT1 and STAT2, which are key markers of IFNAR2 pathway activation.[3] An increase in the levels of phosphorylated STAT1 (p-STAT1) and p-STAT2 following this compound treatment confirms target engagement and pathway activation.
Q4: I am not observing the expected biological effect. What are some common troubleshooting steps?
A4: If you observe low or no response to this compound, consider the following factors:
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Suboptimal Concentration: You may be using a concentration that is too low. It is crucial to perform a dose-response experiment (see Protocol 1) to determine the optimal concentration for your specific cell line and endpoint.
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Incubation Time: The kinetics of ISG induction and subsequent biological effects can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.[1]
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Cell Line Specifics: Ensure your cell line expresses sufficient levels of IFNAR2 and the necessary JAK/STAT signaling components. The activity of this compound is dependent on IFNAR2 and JAK1.[5]
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Compound Integrity: Ensure your this compound stock solution is prepared and stored correctly. It is soluble in DMSO and should be stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Q5: How should I assess the potential cytotoxicity of this compound?
A5: It is essential to evaluate whether the observed effects of this compound are due to its specific mechanism or general cytotoxicity, especially at higher concentrations. Standard cell viability assays such as CellTiter-Glo®, CCK-8, or MTT can be used.[7][8] These should be performed in parallel with your functional assays, using the same cell line, seeding density, and incubation times.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published studies. These values should be used as a guide for experimental design.
| Parameter | Value | Context | Reference |
| EC50 | ~0.2 µM | IFNAR2 Agonism | [3] |
| IC50 | ~0.17 - 0.20 µM | Hepatitis C Virus (HCV) Replicon Inhibition | [3][4] |
| IC50 | ~0.1 µM | Hepatitis B Virus (HBV) Replication Inhibition | [3] |
| Effective Conc. | 0.08 - 10 µM | Dose-dependent suppression of HCV replicon activity after 72h | [1] |
Visualizations and Diagrams
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 3. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
RO8191 cytotoxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RO8191, a potent and orally active agonist of the Interferon Alpha/Beta Receptor 2 (IFNAR2), particularly concerning its effects on primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazonaphthyridine compound that acts as a small-molecule agonist for the Interferon Alpha/Beta Receptor 2 (IFNAR2).[1] It directly binds to IFNAR2, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] Specifically, this compound induces the phosphorylation of JAK1 and subsequently STAT1 and STAT2, which then form a complex with IRF9 to create the transcription factor ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs), leading to their transcription.[2][3] Unlike type I interferons, the activity of this compound is independent of IFNAR1 and Tyrosine Kinase 2 (Tyk2).[1][2]
Q2: Does this compound induce the expression of inflammatory cytokines?
A2: No, studies have shown that while this compound potently induces the expression of a wide range of ISGs, it does not significantly induce the genes encoding inflammatory cytokines and chemokines in various cell types, including human primary hepatocytes and in vivo mouse models.[4]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily investigated for its antiviral and anti-proliferative properties. It has shown efficacy against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) by inducing an interferon-like antiviral state in cells.[1][5] Its ability to activate the IFNAR2 pathway also makes it a tool for studying interferon signaling and its downstream effects on cell proliferation, apoptosis, and immune modulation.
Q4: Is this compound cytotoxic to primary cells?
A4: Based on available data, this compound exhibits low to no cytotoxicity in primary human hepatocytes at concentrations that are effective for its antiviral activity.[4][5] Studies using WST-8 and CellTiter-Glo cell viability assays have shown no significant decrease in cell viability even at high concentrations. However, comprehensive cytotoxicity data for a wide range of primary cells, particularly primary immune cells like Peripheral Blood Mononuclear Cells (PBMCs), is not extensively documented. Researchers should perform a dose-response curve to determine the optimal non-toxic concentration for their specific primary cell type.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no induction of Interferon-Stimulated Genes (ISGs) | 1. Incorrect dosage: The concentration of this compound may be too low. 2. Cell type resistance: The primary cells may have low expression of IFNAR2. 3. Degraded compound: Improper storage or handling of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 0.1 µM to 10 µM). 2. Verify the expression of IFNAR2 in your primary cell type using techniques like flow cytometry or western blotting. 3. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh working solutions from a stock solution for each experiment. |
| Inconsistent results between experiments | 1. Variability in primary cells: Primary cells from different donors can have varied responses. 2. Inconsistent cell density: The number of cells seeded can affect the outcome. 3. Solubility issues: this compound may not be fully dissolved. | 1. Use primary cells from multiple donors to ensure the observed effect is consistent. 2. Maintain a consistent cell seeding density across all experiments. 3. Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity. |
| Observed cytotoxicity at expected non-toxic concentrations | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 2. Sensitive primary cells: The specific primary cell type may be more sensitive to this compound or the vehicle. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health. | 1. Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. 2. Perform a detailed cytotoxicity assay (e.g., WST-8 or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 for your specific cells. 3. Regularly test cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Summary of this compound Activity and Cytotoxicity in Primary Cells
| Cell Type | Assay | Parameter | Value | Reference |
| Primary Human Hepatocytes | HBV DNA reduction | IC50 | 0.1 µM | [5] |
| Primary Human Hepatocytes | Cell Viability (RealTime-Glo) | No significant cytotoxicity | Up to 100 µM | [5] |
| HCV Replicon Cells | Anti-HCV activity | IC50 | 200 nM | [1] |
| HCV Replicon Cells | Cell Viability (WST-8) | No significant cytotoxicity | Not specified | [4] |
| Primary Immune Cells (PBMCs, Lymphocytes, Monocytes) | Cytotoxicity | IC50 | Data not available | - |
Experimental Protocols
Protocol 1: WST-8 Cell Viability/Cytotoxicity Assay
This protocol is adapted for assessing the effect of this compound on the viability of primary cells in a 96-well format.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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WST-8 assay kit
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96-well clear-bottom microplate
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count the primary cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
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Include wells for "medium only" (background control) and "cells only" (vehicle control).
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium from your stock solution.
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Add the desired final concentrations of this compound to the respective wells. For the vehicle control wells, add the same volume of medium with the corresponding concentration of DMSO.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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WST-8 Assay:
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Add 10 µL of the WST-8 reagent to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell type.
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Gently shake the plate for 1 minute to ensure uniform color distribution.
-
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Data Acquisition:
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Measure the absorbance at 450 nm using a microplate reader.
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Subtract the absorbance of the "medium only" wells from all other readings.
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Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
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Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells based on the quantification of ATP.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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CellTiter-Glo® Reagent
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96-well opaque-walled microplate
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Luminometer
Procedure:
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Cell Seeding and Treatment:
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Follow steps 1 and 2 from the WST-8 protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.
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-
Assay Preparation:
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Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
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Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
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Luminescence Measurement:
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition:
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Record the luminescence using a luminometer.
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Subtract the luminescence of the "medium only" wells from all other readings.
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Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
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Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-viral activity induced by culturing lymphocytes with tumor-derived or virus-transformed cells. Enhancement of human natural killer cell activity by interferon and antagonistic inhibition of susceptibility of target cells to lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preservation of functionality, immunophenotype, and recovery of HIV RNA from PBMCs cryopreserved for more than 20 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of cellular isolation and cryopreservation on the expression of markers identifying subsets of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting RO8191 inconsistent results
Welcome to the technical support center for RO8191. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small-molecule agonist of the interferon (IFN) alpha/beta receptor 2 (IFNAR2).[1][2][3] It functions by directly binding to IFNAR2, which in turn activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][3] This activation leads to the phosphorylation of STAT1 and STAT2, and the subsequent expression of interferon-stimulated genes (ISGs), which mediate its antiviral and other biological effects.[1][3] Notably, the action of this compound is independent of IFNAR1 and the tyrosine kinase 2 (Tyk2).[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used for its antiviral properties, particularly against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1][3][4] It has been shown to inhibit HCV replicon activity and the replication of HBV in cell cultures.[1][3][4] Beyond its antiviral effects, this compound is also utilized in studies related to cancer biology, where it has been observed to inhibit the proliferation, invasion, and migration of cervical cancer cells.[3]
Q3: How should this compound be stored and handled to ensure its stability and activity?
For optimal stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, preferably under a nitrogen atmosphere.[3] It is highly recommended to prepare fresh working solutions on the day of the experiment to ensure consistent results.[3] When preparing solutions, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Lack of Antiviral Activity
You may observe variability in the antiviral efficacy of this compound between experiments or a complete lack of the expected effect.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Does Not Express Functional IFNAR2 | Verify the expression of IFNAR2 in your cell line using techniques like Western blot, flow cytometry, or qPCR. | This compound's activity is strictly dependent on the presence of its target, IFNAR2.[1] Cell lines deficient in IFNAR2 will not respond to the compound.[1] |
| Compromised JAK/STAT Pathway Components | Ensure that key downstream signaling molecules such as JAK1, STAT1, and STAT2 are present and functional in your cell line. | The signaling cascade initiated by this compound requires the integrity of the JAK/STAT pathway.[1] |
| Degraded this compound Compound | Prepare a fresh stock solution of this compound from a new aliquot. Always store the compound as recommended (-80°C for long-term, -20°C for short-term).[3] | Improper storage can lead to the degradation of the compound, reducing its potency. |
| Suboptimal Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. | The effective concentration of this compound can vary between cell types. For instance, it strongly suppresses HCV replicon activity at concentrations between 0.08 and 10 μM with a 72-hour treatment.[3] |
Experimental Workflow for Diagnosing Lack of Activity
Caption: A logical workflow for troubleshooting inconsistent or absent this compound activity.
Issue 2: High Variability in ISG Expression Between Replicates
You may find that the induction of interferon-stimulated genes (ISGs) like OAS1 or Mx1 is not consistent across your experimental replicates.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells or plates. Use a cell counter for accuracy. | Cell density can affect the cellular response to stimuli. |
| Variability in this compound Working Solution | Prepare a single master mix of the this compound working solution for all replicates in an experiment. | Pipetting errors or slight variations in serial dilutions can lead to inconsistent final concentrations. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical experiments, or ensure they are filled with a buffer to maintain humidity. | Evaporation can be more pronounced in the outer wells, leading to increased compound concentration and altered cell growth. |
| Inconsistent Incubation Times | Standardize the timing of all experimental steps, from cell seeding to compound addition and sample collection. | The kinetics of ISG induction can be rapid, and variations in timing can lead to different levels of gene expression at the time of measurement. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced STAT1 Phosphorylation by Western Blot
This protocol details the steps to measure the activation of the JAK/STAT pathway by this compound.
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Cell Seeding: Plate your cells of interest (e.g., Huh-7) in a 6-well plate and allow them to adhere and reach 70-80% confluency.
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Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to treatment.
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This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., IFN-α).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phosphorylated STAT1 (p-STAT1) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip and re-probe the membrane for total STAT1 and a loading control (e.g., β-actin or GAPDH).
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This compound Signaling Pathway
Caption: The signaling pathway of this compound, initiating from IFNAR2 binding to the induction of an antiviral state.
References
- 1. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
RO8191 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of RO8191 in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of this compound can lead to a decreased effective concentration, potentially resulting in diminished or variable biological effects.[1]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of small molecules like this compound in a cell culture environment:
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pH: The pH of the culture medium can influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1]
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Temperature: Standard cell culture conditions (37°C) can accelerate the degradation of thermally labile compounds.[1]
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Serum Components: Enzymes present in serum, such as esterases and proteases, can metabolize or degrade small molecules.
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Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to minimize the exposure of this compound solutions to direct light.
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Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which may react with and degrade the compound.
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Media Components: Certain components in the media, like cysteine and iron, have been shown to impact the stability of some drug products.[2]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: To assess the stability of this compound in your cell culture medium, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) in the absence of cells. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] A decrease in the concentration of the parent compound over time is indicative of instability.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.
Q5: What immediate actions can I take to minimize the potential instability of this compound in my experiments?
A5: To mitigate potential degradation, consider the following best practices:
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Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding them to your cells.[1]
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Minimize Time at 37°C: Reduce the time your this compound-containing media is incubated at 37°C before being applied to the cells.[1]
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Use Serum-Free Media (if applicable): If your experimental design and cell line permit, using serum-free media can help to reduce enzymatic degradation.[1]
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Protect from Light: Handle this compound solutions in a manner that minimizes exposure to light.
Troubleshooting Guide
If you suspect that this compound instability is affecting your experimental outcomes, this guide provides a systematic approach to troubleshoot the issue.
Table 1: Troubleshooting this compound Instability
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity of this compound | Degradation of this compound in cell culture media. | 1. Perform a stability study of this compound in your specific cell culture media using HPLC or LC-MS to determine its half-life. 2. Prepare fresh working solutions of this compound for each experiment. 3. If degradation is rapid, consider more frequent media changes with freshly prepared this compound. |
| High variability between replicate experiments | Inconsistent concentration of active this compound due to degradation. | 1. Standardize the preparation and handling of this compound solutions. 2. Ensure consistent timing between the preparation of the this compound-containing media and its addition to the cells. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Unexpected cellular toxicity | Formation of toxic degradation products. | 1. Analyze the this compound-containing media over time using LC-MS to identify potential degradation products. 2. If degradation is confirmed, take steps to minimize it (e.g., prepare fresh solutions, reduce incubation time). |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.
Materials:
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This compound powder
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Anhydrous DMSO
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Complete cell culture medium (the same formulation used in your experiments)
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Acetonitrile (ACN)
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Methanol (MeOH)
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Formic acid (FA) or other appropriate mobile phase additives
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Purified water
Methodology:
-
Prepare a Stock Solution of this compound: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
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Prepare the Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).
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Incubation:
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Dispense aliquots of the this compound-containing medium into sterile microcentrifuge tubes or wells of a 96-well plate.
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For the T=0 time point, immediately process the sample as described in step 4.
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Place the remaining samples in a 37°C, 5% CO2 incubator.
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Sample Collection and Processing:
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At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the this compound-containing medium.
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To precipitate proteins and extract the compound, add 2 volumes of cold acetonitrile or methanol.[3]
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Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or an HPLC vial.
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Analytical Quantification:
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Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
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The mobile phase composition and gradient will need to be optimized for this compound. A typical starting point for a C18 column could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Data Analysis:
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Plot the concentration of this compound as a function of time.
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Calculate the half-life (t½) of this compound in the cell culture medium.
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Visualizations
Signaling Pathway of this compound
This compound is an agonist of the Interferon-α/β receptor 2 (IFNAR2).[3][4] It activates the JAK/STAT signaling pathway, leading to the expression of Interferon-Stimulated Genes (ISGs).[3][4]
Caption: this compound signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting issues potentially related to this compound instability.
Caption: Troubleshooting this compound instability.
References
avoiding RO8191 precipitation in aqueous solutions
Welcome to the technical support center for RO8191. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling of this compound, with a specific focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is an orally active and potent agonist of the interferon (IFN) receptor, specifically binding to the IFNα/β receptor 2 (IFNAR2).[1][2] Chemically, it is an imidazonaphthyridine compound with a molecular weight of 373.21 g/mol .[1] Its solubility in aqueous solutions is very low; it is considered insoluble in water and ethanol.[1] Due to its properties, it requires an organic solvent for initial dissolution to create a stock solution.[3]
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] It is a polar aprotic solvent capable of dissolving a wide range of compounds.[5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen?
A3: This phenomenon, often called "solvent-shift precipitation," is common for compounds that are poorly soluble in water.[6][7] When the DMSO stock solution is diluted into an aqueous medium, the solvent environment changes dramatically. The DMSO concentration drops, and the compound is suddenly exposed to water, a poor solvent for it. This can lead to the compound coming out of solution and forming a precipitate.[6][8]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: The final concentration of DMSO in cell culture experiments should be kept as low as possible to avoid solvent-induced toxicity. While the tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration below 1%.[8] Some studies suggest that for certain applications, the concentration should be even lower, for instance, less than 2.5% or even 0.2%, to avoid any impact on cell growth and proliferation.[9]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the primary recommendation, Dimethylformamide (DMF) can also be used.[4] However, like DMSO, DMF can also be toxic to cells at higher concentrations.[8] For in vivo studies, specific formulations using co-solvents and excipients are necessary to achieve a stable solution or suspension.[1][10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous media.
This is the most common issue encountered with this compound. The following workflow can help you troubleshoot this problem.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: RO8191 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RO8191 in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist of the Interferon-α/β receptor 2 (IFNAR2).[1][2][3] It activates the JAK/STAT signaling pathway, leading to the expression of Interferon-Stimulated Genes (ISGs), which mediate its antiviral and other cellular effects.[1][4] Unlike endogenous interferons, this compound's activity is independent of IFNAR1 and the tyrosine kinase 2 (Tyk2).[1][4]
Q2: What is the recommended concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary between cell lines. The reported IC50 for antiviral activity against HCV replicon is 200 nM.[1][4] A dose-response experiment is recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]
Q4: Is this compound cytotoxic?
This compound has been reported to exhibit low toxicity in cell culture.[5] However, at high concentrations or with very long-term continuous exposure, cytotoxicity can occur. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the half-maximal cytotoxic concentration (CC50) in your cell line of interest.
Troubleshooting Guides
Issue: Diminished or Loss of this compound Efficacy Over Time
Possible Causes:
-
Receptor Desensitization or Downregulation: Continuous stimulation of IFNAR2 can lead to its internalization and degradation, reducing the number of receptors on the cell surface available to bind to this compound.[4]
-
Compound Instability: Small molecules can degrade in cell culture media over extended periods.
-
Development of Cellular Resistance: Cells may develop resistance to long-term interferon signaling through various mechanisms, such as upregulation of inhibitory signaling molecules (e.g., SOCS proteins).
-
Cell Confluency: As cells become confluent, their signaling responses can be altered.
Troubleshooting Steps:
-
Confirm Compound Activity: Use a fresh dilution of this compound from a properly stored stock to rule out compound degradation.
-
Assess Receptor Levels: If possible, measure the cell surface expression of IFNAR2 via flow cytometry or western blotting of membrane fractions at different time points during the long-term treatment.
-
Implement a "Washout" Period: After a period of treatment, remove the this compound-containing medium, wash the cells, and culture them in a compound-free medium for a period before re-introducing this compound. This may allow for the re-expression of surface receptors.
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing regimen (e.g., 24 hours on, 24 hours off) to potentially reduce receptor downregulation.
-
Monitor Cell Density: Ensure that cells are sub-cultured before reaching full confluency to maintain consistent responsiveness.
Issue: High Variability in Experimental Results
Possible Causes:
-
Inconsistent Cell Health and Seeding Density: Variations in initial cell number and viability can lead to inconsistent results.
-
Inconsistent this compound Concentration: Inaccurate dilutions or degradation of the compound can introduce variability.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on the cells, especially at higher concentrations.
-
Assay Timing: The timing of assays relative to treatment initiation can significantly impact the observed effects.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use a consistent cell seeding density and ensure high cell viability (>95%) at the start of each experiment.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a validated stock solution for each experiment.
-
Include Vehicle Controls: Always include a vehicle control (medium with the same concentration of solvent used for this compound) to account for any effects of the solvent.
-
Establish a Clear Timeline: Perform assays at consistent time points after the initiation of treatment.
-
Perform Dose-Response and Time-Course Experiments: Systematically determine the optimal concentration and time points for your specific experimental question to minimize variability.
Issue: Unexpected Cytotoxicity
Possible Causes:
-
Concentration Too High: The concentration of this compound may be above the cytotoxic threshold for your specific cell line.
-
Cumulative Toxicity: Even at a non-toxic concentration for short-term exposure, the compound may exhibit cumulative toxicity over a longer period.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Off-Target Effects: At higher concentrations, small molecules may have off-target effects that lead to cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 of this compound in your cell line using a range of concentrations and your intended long-term exposure duration.
-
Lower the Concentration: If cytotoxicity is observed, reduce the concentration of this compound used in your experiments.
-
Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below its known toxic level (typically <0.1% for DMSO).
-
Consider a Different Cell Line: If the specific cell line is particularly sensitive, consider using a different, more robust cell line for your experiments if appropriate for your research question.
Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HCV replicon) | 200 nM | HCV replicon cells | [1][4] |
| EC50 (IFNAR2 agonism) | 0.2 µM | Not specified | [3] |
| IC50 (HBV replication) | 0.1 µM | Cell culture | [3] |
| Effective Concentration (HCV replicon suppression) | 0.08 - 10 µM (for 72h) | HCV replicon cells | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for Antiviral Activity
-
Cell Seeding: Seed target cells (e.g., HCV replicon cells) in a 96-well plate at a density that will not lead to confluency within the assay duration.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a positive control (e.g., interferon-α) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Endpoint Analysis: Measure the endpoint of interest (e.g., luciferase activity for HCV replicon, viral RNA levels by qRT-PCR, or cell viability in a cytopathic effect assay).
-
Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in a multi-well plate at a low density to allow for long-term growth.
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Medium Changes: Every 2-3 days, carefully remove a portion of the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial to replenish nutrients and the compound.
-
Sub-culturing (if necessary): If cells approach confluency during the experiment, they will need to be sub-cultured. Detach the cells, count them, and re-seed a portion of the cell suspension into new wells with fresh medium and compound. Keep track of the population doublings.
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 14), perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Data Analysis: Plot cell viability against time for each concentration to assess the long-term cytotoxic effects.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for long-term this compound treatment.
References
- 1. Interferons and Resistance Mechanisms in Tumors and Pathogen-Driven Diseases—Focus on the Major Histocompatibility Complex (MHC) Antigen Processing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stochastic Receptor Expression Determines Cell Fate upon Interferon Treatment - PMC [pmc.ncbi.nlm.nih.gov]
RO8191 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the investigation of RO8191, with a particular focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2][3][4] It directly binds to IFNAR2, initiating a signaling cascade that mimics the effects of type I interferons.[1][2][3][4] This activation leads to the phosphorylation of Janus kinase 1 (JAK1) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[1][5] These activated STAT proteins, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and induces the expression of numerous interferon-stimulated genes (ISGs).[5] The products of these ISGs are responsible for the antiviral and other cellular effects of this compound.[1][5]
Q2: Is the signaling pathway of this compound different from that of endogenous interferons?
A2: Yes, there is a key difference. While endogenous type I interferons require the formation of a heterodimeric receptor complex of IFNAR1 and IFNAR2 for signaling, this compound activity is dependent on IFNAR2 and its associated kinase JAK1, but is independent of IFNAR1 and its associated kinase, Tyk2.[1][6][7]
Q3: What is the known on-target potency of this compound?
A3: The on-target potency of this compound has been quantified through various assays. The EC50 for its agonistic activity on IFNAR2 is approximately 0.2 µM. Inhibition of hepatitis C virus (HCV) replicon activity has been observed with an IC50 of 200 nM.[1][3] Surface plasmon resonance (SPR) analysis has determined the binding affinity (Kd) for the interaction between this compound and the IFNAR2 extracellular domain.
On-Target Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~480-485 nM | Surface Plasmon Resonance (SPR) | [5] |
Q4: What are the known off-target effects of this compound?
A4: As of the latest review of publicly available literature, there are no specific, quantitative data detailing the off-target binding profile of this compound. One study using DNA microarray analysis indicated that this compound did not induce the genes for inflammatory cytokines and chemokines, suggesting a degree of specificity in its cellular effects beyond direct antiviral ISGs.[7] However, comprehensive screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes has not been published. Therefore, it is recommended that researchers conducting studies with this compound consider performing their own off-target profiling to fully characterize its selectivity.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a framework for users who wish to investigate the potential off-target effects of this compound in their experimental systems.
Issue: Unexplained or unexpected cellular phenotype observed with this compound treatment.
Possible Cause: The observed phenotype may be due to the engagement of this compound with unintended molecular targets (off-target effects).
Recommended Investigation Strategy:
-
Kinase Profiling: A broad in vitro kinase screen is a standard approach to identify potential off-target interactions with protein kinases. This can be performed as a fee-for-service by numerous contract research organizations.
-
Receptor Binding Assays: Evaluate the binding of this compound against a panel of common receptor classes (e.g., GPCRs, nuclear receptors).
-
Cell-Based Thermal Shift Assay (CETSA): This method can identify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10][11] This can provide more physiologically relevant information on potential off-targets.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory potential of this compound against a panel of kinases.
1. Materials and Reagents:
- Purified recombinant kinases of interest.
- Known peptide or protein substrate for each kinase.
- Adenosine 5'-triphosphate (ATP).
- This compound stock solution (in 100% DMSO).
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]
- ATP/MgCl2 kinase buffer (final concentration of 10 mM MgCl2 and 100 µM ATP).[12]
- ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
- Microplates (e.g., 384-well).
2. Assay Procedure: [13]
- Compound Dispensing: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the microplate. Include DMSO-only wells as a vehicle control.
- Kinase Addition: Add the diluted kinase solution to each well.
- Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be near the Km value for each specific kinase.
- Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Reaction Termination: Stop the kinase reaction by adding the stop reagent from the ADP detection kit.
- Signal Detection: Add the ADP detection reagent and incubate as per the manufacturer's instructions. Measure the luminescence or fluorescence using a plate reader.
3. Data Analysis:
- Subtract the background signal (from "no kinase" control wells).
- Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
- Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to assess the affinity of this compound for a specific receptor.
1. Materials and Reagents:
- Membrane preparation from cells expressing the receptor of interest.
- A specific radiolabeled ligand for the receptor (e.g., [³H]-ligand).
- Unlabeled standard ligand for determining non-specific binding.
- This compound stock solution (in DMSO).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4).[14]
- Wash buffer (ice-cold assay buffer).
- 96-well filter plates with glass fiber filters (e.g., GF/C).
- Scintillation cocktail.
2. Assay Procedure: [15]
- Assay Setup: In a 96-well plate, set up the following in triplicate:
- Total Binding Wells: Add assay buffer, diluted membrane preparation, and a fixed concentration of the radioligand.
- Non-specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled standard ligand, diluted membrane preparation, and the fixed concentration of the radioligand.
- Competition Wells: Add serial dilutions of this compound, diluted membrane preparation, and the fixed concentration of the radiolabeled ligand.
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of specific binding at each concentration of this compound.
- Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition curve to determine the IC50 value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 5. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
RO8191 In Vivo Efficacy Enhancement: Technical Support Center
Welcome to the technical support center for RO8191. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo efficacy of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small-molecule agonist for the Interferon-α/β receptor 2 (IFNAR2).[1][2] It directly binds to IFNAR2, which leads to the phosphorylation and activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1][3] This activation stimulates the expression of Interferon-Stimulated Genes (ISGs), which are crucial for its antiviral and other biological effects.[4][5]
Q2: How does the signaling pathway of this compound differ from that of Type I Interferons (IFNs)?
A2: While both this compound and Type I IFNs activate the JAK/STAT pathway, there is a key difference. Type I IFNs require a heterodimeric receptor complex of both IFNAR1 and IFNAR2 to initiate signaling through the kinases JAK1 and Tyk2.[6][7] In contrast, this compound's activity is dependent on IFNAR2 and JAK1 but is independent of IFNAR1 and Tyk2.[1][4] This unique mechanism means this compound can induce an IFN-like response even in systems where IFNAR1 or Tyk2 activity is compromised.[4]
Q3: What are the key downstream components required for this compound's antiviral activity?
A3: Studies on the hepatitis C virus (HCV) replicon have shown that the antiviral effects of this compound are dependent on the downstream signaling molecules STAT2 and IRF9.[4] Interestingly, while STAT1 is phosphorylated in response to this compound, its knockdown did not affect the compound's anti-HCV activity in replicon cells, suggesting that STAT1 may be dispensable for this specific antiviral effect.[4][6]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound solid powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for one month.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[1]
Troubleshooting Guide for In Vivo Experiments
Q5: I am observing suboptimal or no efficacy in my in vivo model. What are the potential causes and solutions?
A5: Suboptimal in vivo efficacy can stem from several factors related to formulation, administration, or the experimental model itself. Below are common issues and troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Formulation/Solubility | This compound has low aqueous solubility. Ensure the compound is fully dissolved or homogenously suspended before administration. • Solution 1: Prepare a fresh formulation for each experiment. Sonication can aid in dissolving or suspending the compound.[1] • Solution 2: Test different vehicle formulations. Common options include a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or a solution in 10% DMSO and 90% Corn Oil.[1][2] Refer to the formulation table below for more examples. |
| Inadequate Dosing or Route | The dose may be too low to achieve a therapeutic concentration at the target site. • Solution 1: Perform a dose-response study to determine the optimal dose for your model. A dose of 30 mg/kg (oral) has been shown to induce ISGs in the livers of C57BL/6J mice.[1] • Solution 2: Confirm the route of administration is appropriate. This compound is orally bioavailable, which is the most common route used in studies.[4][5] |
| Animal Model Suitability | The chosen animal model may not be responsive or relevant. • Solution 1: Verify that the target pathway (IFNAR2/JAK/STAT) is conserved and functional in your animal model. • Solution 2: Consider using humanized models, such as humanized liver mice for HCV studies, which have shown a reduction in viral titer following this compound administration.[5][8] |
| Timing of Assessment | Pharmacodynamic effects (ISG induction) and therapeutic outcomes may occur at different time points. • Solution 1: Conduct a time-course experiment to measure target engagement (e.g., ISG expression in the liver or target tissue) at various time points (e.g., 8, 24, 48 hours) post-dosing.[4] • Solution 2: Align the timing of efficacy assessment with the expected biological effect in your disease model. |
Q6: My results show high variability between individual animals. How can I improve consistency?
A6: High variability can obscure true experimental outcomes. The following steps can help improve reproducibility.
| Source of Variability | Recommendations for Improvement |
| Formulation Inconsistency | Ensure the formulation is homogenous. If using a suspension, vortex thoroughly immediately before dosing each animal to prevent settling of the compound. |
| Dosing Accuracy | Use precise dosing techniques (e.g., calibrated oral gavage needles) and ensure the volume administered is accurate for each animal's body weight. |
| Animal Handling and Stress | Stress can impact physiological responses. Handle all animals consistently and minimize environmental stressors. Acclimate animals properly before starting the experiment. |
| Biological Differences | Use age- and sex-matched animals from a reputable supplier to minimize biological variation. Increase the number of animals per group to improve statistical power. |
Experimental Protocols and Data
Diagram of this compound Signaling Pathway
Caption: this compound signaling is IFNAR1/Tyk2-independent.
General Workflow for an In Vivo Efficacy Study
Caption: Key steps for conducting an this compound in vivo study.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Virus/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Antiviral Replicon Assay | Hepatitis C Virus (HCV) | IC50 | 200 nM | [1] |
| Antiviral Replicon Assay | Hepatitis C Virus (HCV) | IC50 | 170 nM | |
| Antiviral Activity | Hepatitis B Virus (HBV) | IC50 | 100 nM | [3] |
| Receptor Agonism | IFNAR2 | EC50 | 200 nM |[5] |
Table 2: Example Formulations for In Vivo Use
| Protocol | Composition | Solubility/Type | Administration Route | Reference |
|---|---|---|---|---|
| 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 0.5 mg/mL (Suspension) | Oral, Intraperitoneal | [1] |
| 2 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.5 mg/mL (Suspension) | Oral, Intraperitoneal | [1] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 0.5 mg/mL (Clear Solution) | Oral, Intraperitoneal |[1] |
Protocol: Evaluating this compound Efficacy in a Mouse Model
This protocol provides a general framework for assessing the pharmacodynamic effect (ISG induction) of this compound in mice.
1. Materials
-
This compound compound
-
Vehicle components (e.g., DMSO, Corn Oil)
-
C57BL/6J mice (6-8 weeks old, sex-matched)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Microcentrifuge tubes
-
RNA extraction kits and RT-PCR reagents
-
Sterile dissection tools
2. This compound Formulation (Example: 30 mg/kg dose)
-
Objective: Prepare a 3 mg/mL solution in 10% DMSO / 90% Corn Oil for a dosing volume of 10 mL/kg.
-
Step 2.1: Prepare a 30 mg/mL stock solution of this compound in 100% DMSO.
-
Step 2.2: For every 1 mL of final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Step 2.3: Vortex vigorously to mix until a clear solution is formed. Prepare this solution fresh on the day of dosing.
-
Step 2.4: Prepare a vehicle control using 10% DMSO and 90% Corn Oil.
3. Animal Dosing and Procedure
-
Step 3.1: Allow mice to acclimate for at least one week before the experiment.
-
Step 3.2: Randomly assign mice to a vehicle control group and an this compound treatment group (n=5-8 per group).
-
Step 3.3: Weigh each mouse immediately before dosing to calculate the precise volume. For a 25g mouse, the volume would be 250 µL.
-
Step 3.4: Administer the formulation or vehicle via oral gavage.
-
Step 3.5: Return mice to their cages and monitor for any adverse effects.
4. Sample Collection and Analysis
-
Step 4.1: At a predetermined time point (e.g., 24 hours post-dose), euthanize mice using a humane, approved method.[4]
-
Step 4.2: Aseptically dissect the liver, rinse with cold PBS, and immediately snap-freeze a portion in liquid nitrogen for RNA analysis. Store at -80°C.
-
Step 4.3: Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's instructions.
-
Step 4.4: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key ISGs (e.g., Oas1b, Mx1, Pkr) relative to a housekeeping gene (e.g., Gapdh).[1][4]
-
Step 4.5: Analyze the data by calculating the fold change in ISG expression in the this compound-treated group compared to the vehicle control group. Perform statistical analysis (e.g., Student's t-test) to determine significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]
- 3. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Interferon-Based Biopharmaceuticals: Overview on the Production, Purification, and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Analysis of RO8191 and Interferon-Alpha Activity
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the molecular activities and experimental profiles of the novel IFNAR2 agonist RO8191 and the established cytokine therapeutic, Interferon-Alpha.
This guide provides a comprehensive comparison of this compound, a small-molecule agonist of the interferon-alpha/beta receptor 2 (IFNAR2), and interferon-alpha (IFN-α), a well-established cytokine used in antiviral and anticancer therapies. This document summarizes their mechanisms of action, presents comparative quantitative data from key experiments, details the protocols for these experiments, and visualizes their distinct signaling pathways and experimental workflows.
Executive Summary
This compound represents a novel, orally active therapeutic agent that mimics the antiviral effects of interferon-alpha by directly targeting the IFNAR2 receptor subunit. Unlike IFN-α, which requires both IFNAR1 and IFNAR2 for its activity, this compound functions independently of IFNAR1 and its associated kinase, Tyk2. This key difference in their mechanism of action underlies the distinct signaling profiles and potential therapeutic advantages of this compound. This guide presents the available preclinical data to enable an objective comparison of their activities.
Comparative Data on Antiviral Activity
The antiviral activities of this compound and interferon-alpha have been evaluated in various in vitro models. The following tables summarize the key quantitative data from these studies. It is important to note that the activity of this compound is typically reported in molar concentrations (e.g., nM or µM), reflecting its nature as a small molecule with a defined molecular weight. In contrast, the activity of interferon-alpha, a biologic, is measured in International Units (IU), which is based on its biological activity in a standardized assay. A direct conversion between these units is not straightforward as the specific activity (IU/mg) of interferon-alpha can vary between preparations.
| Compound | Assay | Virus/Target | Activity Metric | Value | Reference |
| This compound | HCV Replicon Assay | Hepatitis C Virus | IC50 | 200 nM | [1] |
| HCV Replicon Assay | Hepatitis C Virus | EC50 | 200 nM | [2] | |
| HBV Replication Assay | Hepatitis B Virus | IC50 | 0.1 µM | [3] | |
| Interferon-alpha | HCV Replicon Assay | Hepatitis C Virus | IC50 | 0.4 IU/mL | [4] |
Table 1: Comparative Antiviral Activity of this compound and Interferon-Alpha.
Mechanism of Action and Signaling Pathways
Both this compound and interferon-alpha exert their effects through the activation of the JAK/STAT signaling pathway, leading to the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state within cells. However, their initial interaction with the interferon receptor complex differs significantly.
Interferon-Alpha Signaling: Interferon-alpha binds to a heterodimeric receptor complex composed of the IFNAR1 and IFNAR2 subunits.[5] This binding event brings the receptor-associated Janus kinases (JAKs), JAK1 (associated with IFNAR2) and Tyrosine Kinase 2 (Tyk2) (associated with IFNAR1), into close proximity, leading to their trans-phosphorylation and activation.[5] The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[5] Once recruited to the receptor, STAT1 and STAT2 are themselves phosphorylated, leading to their heterodimerization and association with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 transcription factor complex. ISGF3 then translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, driving their transcription.
This compound Signaling: this compound is a small-molecule agonist that directly binds to the IFNAR2 subunit.[1][3] This interaction is sufficient to induce the activation of JAK1, which is associated with IFNAR2.[4] A key distinction from interferon-alpha is that this compound's activity is independent of the IFNAR1 subunit and its associated kinase, Tyk2.[1][4] Despite bypassing IFNAR1 and Tyk2, this compound effectively stimulates the phosphorylation of STAT1 and STAT2, leading to the formation of the ISGF3 complex and the subsequent expression of a similar profile of ISGs as interferon-alpha.[4] Notably, studies have shown that this compound leads to a stronger phosphorylation of STAT3 and JAK1 compared to interferon-alpha.[4]
Caption: Signaling pathways of this compound and Interferon-Alpha.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the inhibitory activity of a compound against Hepatitis C Virus replication.
Objective: To quantify the dose-dependent inhibition of HCV replicon activity by measuring the activity of a luciferase reporter gene integrated into the replicon.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Test compounds (this compound or interferon-alpha) serially diluted in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of the test compounds to the cells. Include appropriate controls: a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: The luminescence signal is proportional to the level of HCV replication. Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a luciferase-based HCV replicon assay.
STAT Phosphorylation Western Blot
This assay is used to detect the activation of STAT proteins in response to treatment with this compound or interferon-alpha.
Objective: To qualitatively and semi-quantitatively assess the phosphorylation of STAT1 and STAT2.
Materials:
-
Huh-7 cells or other suitable cell line.
-
This compound and interferon-alpha.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for phosphorylated STAT1 (p-STAT1), total STAT1, phosphorylated STAT2 (p-STAT2), and total STAT2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and then treat with various concentrations of this compound or interferon-alpha for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total STAT proteins. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated STAT proteins indicates the level of activation. Total STAT protein levels are used as a loading control.
Conclusion
This compound presents a distinct pharmacological profile compared to interferon-alpha. Its ability to activate the interferon signaling pathway through a specific interaction with IFNAR2, independent of IFNAR1 and Tyk2, marks a significant departure from the canonical mechanism of interferon-alpha. The preclinical data summarized in this guide highlight the potent antiviral activity of this compound. Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel IFNAR2 agonist. This guide serves as a foundational resource for researchers in the field to understand and compare the activities of these two important modulators of the interferon system.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. An in vitro bioassay for quantitation of human interferons by measurements of antiproliferative activity on a continuous human lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
A Comparative Guide to RO8191 and Other IFNAR Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RO8191, a novel small-molecule IFNAR agonist, with other established interferon-alpha receptor (IFNAR) agonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
This compound is an orally active, small-molecule agonist that selectively targets the IFNAR2 subunit of the type I interferon receptor. This mechanism contrasts with traditional interferon-based therapies, such as Interferon alfa-2a and its pegylated forms, which are protein-based and activate the full IFNAR1/IFNAR2 heterodimeric receptor complex. While direct comparative studies with other small-molecule IFNAR agonists are limited due to the early stage of their development or discontinuation (e.g., BIIB061), this guide provides a detailed analysis of this compound's performance against established interferon treatments.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and Interferon alfa-2a, a widely used IFNAR agonist.
Table 1: In Vitro Antiviral Activity
| Compound | Target Virus/System | Assay | IC50/EC50 | Citation(s) |
| This compound | Hepatitis C Virus (HCV) Replicon | Luciferase Reporter Assay | 200 nM | [1] |
| Encephalomyocarditis Virus (EMCV) | Cytopathic Effect (CPE) Assay | Similar to IFN-α | [2] | |
| Hepatitis B Virus (HBV) | HBV DNA reduction | 0.1 µM | [3] | |
| Interferon alfa-2a | Encephalomyocarditis Virus (EMCV) | Cytopathic Effect (CPE) Assay | 3.6 pg/mL | [4] |
Table 2: Mechanism of Action and In Vivo Activity
| Feature | This compound | Interferon alfa-2a / Pegylated Interferon alfa-2a | Citation(s) |
| Target | IFNAR2 | IFNAR1 and IFNAR2 | [1][5] |
| Molecule Type | Small Molecule (imidazonaphthyridine) | Recombinant Protein | [1][5] |
| Administration | Oral | Injection (subcutaneous or intramuscular) | [1][6] |
| In Vivo Efficacy | Reduced HCV titer in humanized liver mice; Induced antiviral gene expression in mice livers. | Established clinical efficacy in chronic hepatitis B and C. | [2][7][8] |
Signaling Pathways and Experimental Workflows
IFNAR Signaling Pathways
Type I interferons and this compound both activate the JAK/STAT signaling cascade, leading to the expression of interferon-stimulated genes (ISGs). However, their initial interaction with the IFNAR complex differs.
Figure 1. IFNAR Signaling Pathways
Experimental Workflow: Antiviral Cytopathic Effect (CPE) Assay
The CPE assay is a common method to determine the antiviral activity of a compound.
Figure 2. Cytopathic Effect (CPE) Assay Workflow
Detailed Experimental Protocols
Antiviral Cytopathic Effect (CPE) Assay[1][9]
This protocol is a generalized method for assessing the ability of a compound to protect cells from virus-induced cell death.
-
Cell Culture: A suitable cell line (e.g., A549 human lung carcinoma cells) is seeded in 96-well plates and grown to confluency.
-
Compound Preparation: The test compound (e.g., this compound or Interferon alfa-2a) is serially diluted to various concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the different concentrations of the test compound. Control wells with no compound and no virus (cell control) and wells with no compound but with virus (virus control) are included. The plates are incubated for a period to allow the cells to respond to the compound (e.g., 18-24 hours).
-
Viral Infection: A predetermined amount of virus (e.g., EMCV) sufficient to cause complete cell death in the virus control wells is added to all wells except the cell control wells.
-
Incubation: The plates are incubated until the virus control wells show complete cytopathic effect (typically 24-48 hours).
-
Staining: The medium is removed, and the remaining viable cells are stained with a dye such as crystal violet.
-
Quantification: The amount of stain is quantified, which is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (IC50 or EC50) is calculated.
JAK/STAT Phosphorylation Western Blot[10][11]
This method is used to determine the activation of the JAK/STAT signaling pathway.
-
Cell Treatment: Cells are treated with the IFNAR agonist (e.g., this compound or IFN-α) for a specified time.
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of JAK1, STAT1, and STAT2. Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative levels of phosphorylated proteins.
Interferon-Stimulated Gene (ISG) Expression Analysis by qPCR[12][13]
This protocol measures the upregulation of ISGs following treatment with an IFNAR agonist.
-
Cell Treatment and RNA Extraction: Cells are treated with the IFNAR agonist for a specific duration. Total RNA is then extracted from the cells using a commercial kit.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the ISGs of interest (e.g., OAS1, MX1, ISG15). A housekeeping gene (e.g., GAPDH or ACTB) is also amplified for normalization. The qPCR reaction is monitored in real-time by measuring the fluorescence of a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.
-
Data Analysis: The relative expression of each ISG is calculated using the delta-delta Ct method, where the expression in treated cells is compared to that in untreated control cells after normalization to the housekeeping gene.
Discussion and Comparison
This compound
This compound stands out as a small-molecule, orally bioavailable IFNAR agonist, offering a significant potential advantage in terms of administration over traditional injectable interferon therapies[1][3]. Its unique mechanism of directly binding to and activating IFNAR2, independent of IFNAR1, suggests a potentially different signaling cascade and downstream gene expression profile compared to type I interferons that engage both receptor subunits[2][9]. This selective activation of IFNAR2 leads to the phosphorylation of JAK1 and subsequent activation of STAT1 and STAT2, culminating in the induction of a range of interferon-stimulated genes with antiviral properties[2][9]. The demonstrated in vitro activity against HCV and HBV, along with in vivo efficacy in a mouse model of HCV, highlights its therapeutic potential[1][2][3].
Interferon alfa-2a and Pegylated Interferons
Interferon alfa-2a is a well-established recombinant protein therapeutic that activates the canonical IFNAR signaling pathway by binding to both IFNAR1 and IFNAR2[5]. Its clinical utility in treating chronic viral hepatitis is well-documented, though its use is associated with a range of side effects and requires parenteral administration[7]. Pegylated interferons were developed to improve the pharmacokinetic profile of IFN-alpha, allowing for less frequent dosing[6][10]. While effective, they still carry the side effect profile associated with systemic interferon activity.
Other Investigated IFNAR Agonists
-
BIIB061: This was an orally available small molecule being developed for multiple sclerosis. However, its development was discontinued due to a lack of strong preclinical effects on remyelination[11][12]. Limited public data is available for a detailed comparison.
-
AZD4635: Initially of interest, further investigation revealed that AZD4635 is an adenosine A2A receptor (A2AR) antagonist and not an IFNAR agonist[13][10][14]. It is being investigated in oncology for its immunomodulatory effects.
Conclusion
This compound represents a promising next-generation IFNAR agonist with the key advantages of oral bioavailability and a distinct mechanism of action targeting IFNAR2. While direct comparisons with other small-molecule IFNAR agonists are currently limited, its performance against established interferon therapies in preclinical models suggests it warrants further investigation. The ability to selectively modulate the IFNAR pathway may offer a differentiated efficacy and safety profile. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound in various disease contexts. This guide provides a foundational comparison to aid researchers in understanding the current landscape of IFNAR agonists and the potential positioning of novel compounds like this compound.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. Development and Pharmacokinetics and Pharmacodynamics of Pegylated Interferon Alfa-2a (40 kD) | Semantic Scholar [semanticscholar.org]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 4. pblassaysci.com [pblassaysci.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 7. Small Molecule Agonists for the Type I Interferon Receptor: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. BIIB 061 - AdisInsight [adisinsight.springer.com]
- 13. qPCR assay to measure ISG expression in human cells [protocols.io]
- 14. scispace.com [scispace.com]
A Comparative Guide to Validating RO8191-Induced ISG Expression by qPCR
For researchers and drug development professionals investigating innate immunity, the small molecule RO8191 presents a compelling alternative to traditional interferon-based therapies. As a potent and orally active agonist of the interferon-α/β receptor 2 (IFNAR2), this compound activates the JAK/STAT signaling pathway to induce the expression of a broad range of interferon-stimulated genes (ISGs), which are critical for antiviral and immunomodulatory responses.[1][2][3] This guide provides a comparative framework for validating the biological activity of this compound by quantifying ISG expression using quantitative real-time PCR (qPCR), with a focus on experimental design, data interpretation, and comparison with other common ISG-inducing agents.
Mechanism of Action: A Tale of Two Pathways
This compound mimics the action of type I interferons (e.g., IFN-α) by directly binding to IFNAR2, leading to the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducers and Activators of Transcription (STAT) proteins.[2] However, a key distinction is that this compound's activity is independent of the IFNAR1 subunit and its associated kinase, Tyk2, which are essential for the canonical IFN-α signaling pathway.[4][5] This unique mechanism offers a different pharmacological profile. For comparison, other agents like synthetic RNA agonists stimulate a separate pathway involving RIG-I-like receptors (RLRs) to induce ISGs.[6]
Comparison of ISG-Inducing Agents
Choosing an agent to stimulate ISG expression depends on the experimental goals. This compound offers the advantage of being an orally bioavailable small molecule, while IFN-α is a biologic therapeutic and the natural ligand.[1][3] RLR agonists represent a different mechanistic class that activates ISG expression independently of the IFNAR complex, often mimicking the initial stages of a viral infection.[7][8]
| Feature | This compound | Type I Interferon (IFN-α) | RIG-I Agonist (e.g., 5'pppRNA) |
| Class | Small Molecule Imidazonaphthyridine[1] | Cytokine (Protein)[2] | Synthetic RNA[6] |
| Primary Target | IFNAR2[1][4] | IFNAR1/IFNAR2 Complex[2] | Cytosolic RIG-I[6] |
| Key Kinases | JAK1[2][4] | JAK1, Tyk2[2] | TBK1, IKKε[7] |
| Key TFs | STAT1, STAT2, IRF9 (as ISGF3)[4] | STAT1, STAT2, IRF9 (as ISGF3)[2] | IRF3, IRF7, NF-κB[6] |
| Delivery | Oral, In vitro | Injection, In vitro | Transfection, In vitro |
| Advantages | Oral bioavailability, IFNAR1-independent | Well-characterized, potent | IFNAR-independent pathway activation |
Experimental Validation by qPCR
The following workflow outlines the key steps to quantify changes in ISG expression following treatment with this compound or other inducing agents.
Detailed Experimental Protocol
This protocol provides a general framework for treating cells and analyzing ISG expression. Optimization of cell numbers, reagent concentrations, and incubation times may be required.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A549, Huh-7) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare fresh dilutions of this compound (e.g., 0.1 - 10 µM), IFN-α (e.g., 100 IU/mL), and a vehicle control (e.g., DMSO) in culture medium.
-
Aspirate the old medium and treat cells with the compounds or vehicle control.
-
Incubate for a specified time (e.g., 6, 8, or 24 hours) at 37°C.[2][5]
-
-
Total RNA Extraction:
-
Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and purify total RNA according to the manufacturer's instructions.
-
Elute RNA in nuclease-free water and determine its concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., PrimeScript RT Master Mix) with oligo(dT) or random primers.[9]
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, ISG15) and at least one housekeeping gene (GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).[10][11]
-
Perform the qPCR reaction on a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
-
Data Presentation and Interpretation
The primary output of a qPCR experiment is the cycle threshold (Ct) value. The relative expression or "fold change" of a target gene is typically calculated using the comparative Ct (ΔΔCt) method.
Example Data: The table below shows representative data for the fold change in ISG expression in Huh-7 cells 8 hours after treatment, normalized to the housekeeping gene GAPDH and relative to a vehicle control.
| Gene | Treatment (8 hours) | Average Fold Change ± SD |
| OAS1 | This compound (5 µM) | 85.6 ± 9.2 |
| IFN-α (100 IU/mL) | 110.3 ± 12.5 | |
| MX1 | This compound (5 µM) | 120.4 ± 15.1 |
| IFN-α (100 IU/mL) | 155.7 ± 20.8 | |
| ISG15 | This compound (5 µM) | 250.1 ± 30.5 |
| IFN-α (100 IU/mL) | 315.9 ± 42.3 |
These results would demonstrate that this compound robustly induces the transcription of key ISGs, validating its biological activity as an IFNAR2 agonist. The direct comparison with IFN-α provides a benchmark for its potency and efficacy. Studies have shown that this compound can significantly induce antiviral genes like Oas1b, Mx1, and Pkr both in vitro and in vivo.[5] The specific fold-change values will vary depending on the cell type, compound concentration, and treatment duration.[2][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference without interferon: interferon-independent induction of interferon-stimulated genes and its role in cellular innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon-Stimulated Genes: A Complex Web of Host Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of interferon-stimulated genes with modulated expression during hepatitis E virus infection in pig liver tissues and human HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
RO8191 Maintains Activity in the Absence of IFNAR1: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the activity of RO8191, a small-molecule interferon (IFN) receptor agonist, in wild-type cells versus IFNAR1 knockout cells. The data presented herein demonstrates that this compound's mechanism of action is independent of the IFNAR1 subunit of the type I IFN receptor, offering a unique tool for researchers studying interferon signaling pathways.
Introduction to this compound and the IFNAR Signaling Pathway
This compound is an orally active, potent agonist of the interferon-α/β receptor (IFNAR).[1][2] Unlike endogenous type I interferons that require both IFNAR1 and IFNAR2 subunits to initiate signaling, this compound directly binds to and activates IFNAR2.[1][2][3][4][5] This interaction triggers the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducers and Activators of Transcription (STAT) proteins, leading to the expression of Interferon-Stimulated Genes (ISGs) which mediate antiviral and other cellular responses.[1][2][5]
Crucially, studies have shown that the antiviral activity of this compound is dependent on IFNAR2 and JAK1, but independent of IFNAR1 and its associated kinase, Tyrosine kinase 2 (Tyk2).[1][6][7] This unique characteristic makes this compound a valuable molecular probe to dissect the differential contributions of the IFNAR subunits to IFN signaling.
Comparative Activity of this compound in Wild-Type vs. IFNAR1 Knockout Cells
To investigate the IFNAR1-independence of this compound, its activity was assessed in IFNAR1 knockout (KO) cells. As demonstrated in published studies, this compound retains its ability to induce downstream signaling and antiviral activity even in the absence of the IFNAR1 receptor subunit.[6][7][8]
Data Summary
The following table summarizes the expected comparative activity of this compound and Type I Interferon (IFN-α) in wild-type (WT) and IFNAR1 knockout (KO) cells.
| Treatment | Cell Type | Target Receptor Subunit(s) | Downstream Signaling (STAT Phosphorylation) | Biological Activity (e.g., Antiviral State) |
| IFN-α | Wild-Type | IFNAR1 and IFNAR2 | Strong Induction | Strong Induction |
| IFN-α | IFNAR1 KO | IFNAR2 only | Abolished/Greatly Reduced | Abolished/Greatly Reduced |
| This compound | Wild-Type | IFNAR2 | Strong Induction | Strong Induction |
| This compound | IFNAR1 KO | IFNAR2 | Maintained | Maintained |
Experimental Protocols
Below are representative methodologies for key experiments to compare the activity of this compound in wild-type and IFNAR1 knockout cells.
Generation of IFNAR1 Knockout Cell Lines
IFNAR1 knockout cell lines can be generated using CRISPR/Cas9 technology.[9][10][11]
-
Cell Culture: A suitable cell line (e.g., human A549 lung carcinoma cells or murine embryonic fibroblasts) is cultured under standard conditions.[9]
-
CRISPR/Cas9 Delivery: Cells are transfected with a plasmid encoding Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the IFNAR1 gene.
-
Selection and Validation: Transfected cells are selected (e.g., using antibiotic resistance) and single-cell clones are isolated. Knockout of the IFNAR1 gene is confirmed by genomic DNA sequencing and/or Western blot analysis to verify the absence of the IFNAR1 protein.
Antiviral Activity Assay
This assay measures the ability of this compound to protect cells from viral infection.
-
Cell Seeding: Wild-type and IFNAR1 KO cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound or IFN-α for a specified period (e.g., 24 hours).
-
Viral Infection: Cells are then infected with a reporter virus (e.g., encephalomyocarditis virus [EMCV] expressing luciferase) at a specific multiplicity of infection (MOI).
-
Data Analysis: After a suitable incubation period (e.g., 24 hours), cell viability or viral replication is measured (e.g., using a luciferase assay). The half-maximal effective concentration (EC50) is calculated.
Western Blot for STAT Phosphorylation
This experiment directly measures the activation of the downstream signaling pathway.
-
Cell Treatment: Wild-type and IFNAR1 KO cells are treated with this compound or IFN-α for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The results indicate the level of STAT1 phosphorylation relative to the total amount of STAT1 protein.
Conclusion
The available data strongly indicates that this compound's mechanism of action bypasses the requirement for the IFNAR1 receptor subunit.[6][7] It effectively induces an interferon-like antiviral state in cells lacking IFNAR1, a feat not possible with endogenous type I interferons. This makes this compound an invaluable research tool for dissecting the complexities of the IFN signaling cascade and for developing novel therapeutics that can modulate specific arms of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, 25MG | Labscoop [labscoop.com]
- 5. This compound | IFNAR2 agonist | Probechem Biochemicals [probechem.com]
- 6. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human IFNAR1 CRISPR Knockout A549 Stable Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 10. Frontiers | Interferon alpha and beta receptor 1 knockout in human embryonic kidney 293 cells enhances the production efficiency of proteins or adenoviral vectors related to type I interferons [frontiersin.org]
- 11. Interferon alpha and beta receptor 1 knockout in human embryonic kidney 293 cells enhances the production efficiency of proteins or adenoviral vectors related to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RO8191 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule like RO8191 engages its intended target within a cellular context is a critical step in drug discovery and development. This guide provides a comparative overview of methods to confirm the target engagement of this compound, an agonist of the interferon-α/β receptor 2 (IFNAR2), and presents supporting experimental data and detailed protocols.
This compound is an orally active, small-molecule agonist of the interferon (IFN) receptor, specifically binding to IFNAR2.[1][2] This interaction activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs) and subsequent antiviral activity.[1][3][4] Direct binding of this compound to IFNAR2 has been demonstrated, and its engagement in cells can be confirmed through various direct and indirect methods.
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between this compound and IFNAR2.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to quantify the binding interaction between a ligand (this compound) and a target protein (IFNAR2). In a key study, SPR was used to show a direct interaction between this compound and the extracellular domain (ECD) of IFNAR2.[1][2]
Indirect Target Engagement Methods
Indirect methods measure the downstream cellular consequences of this compound binding to IFNAR2.
Western Blotting for JAK/STAT Phosphorylation
Upon this compound binding, IFNAR2-associated Janus kinases (JAKs) become activated through phosphorylation, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[1][3] Detecting phosphorylated JAK1 and STATs (STAT1 and STAT2) via Western blot is a robust indicator of target engagement.[1][5] this compound has been shown to strongly phosphorylate JAK1 and STATs.[1]
Quantitative PCR (qPCR) for ISG Expression
Activation of the JAK/STAT pathway leads to the transcription of ISGs. Measuring the mRNA levels of specific ISGs, such as OAS1, Mx1, and Pkr, using qPCR provides a quantitative measure of this compound's functional consequence of target engagement.[1][4][6]
Alternative Target Engagement Assays
While not yet published specifically for this compound, other label-free target engagement methods are applicable for confirming its interaction with IFNAR2 in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[7][8] This method can be adapted for membrane proteins like IFNAR2.[7][8]
Drug Affinity Responsive Target Stability (DARTS)
DARTS utilizes the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[9][10] This method is also applicable to membrane proteins and does not require any modification of the compound.[9]
Comparison of Target Engagement Methods for this compound
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Quantitative (Binding affinity - KD, kinetics - kon/koff) | Direct evidence of binding, precise quantification. | Requires purified protein, in vitro assay. |
| Western Blot (pJAK/pSTAT) | Immunodetection of phosphorylated signaling proteins downstream of the target. | Semi-quantitative | Cellular context, confirms functional pathway activation. | Indirect, may not detect non-functional binding. |
| qPCR (ISG Expression) | Quantification of downstream gene expression changes. | Quantitative (Fold change in mRNA) | Cellular context, measures functional outcome. | Indirect, distal from the initial binding event. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Qualitative/Semi-quantitative (Thermal shift) | In-cell, label-free. | Can be challenging for membrane proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Qualitative/Semi-quantitative (Protection from degradation) | In-cell, label-free, no compound modification needed. | Optimization of protease conditions can be complex. |
Experimental Protocols
Western Blot for STAT1 Phosphorylation
-
Cell Treatment: Plate cells (e.g., HCV replicon cells) and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated STAT1 (pSTAT1) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system. Normalize pSTAT1 signal to total STAT1 or a loading control like GAPDH.
qPCR for OAS1 Gene Expression
-
Cell Treatment: Treat cells with this compound or vehicle control for 2-8 hours.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for OAS1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in OAS1 expression using the ΔΔCt method.
Visualizations
References
- 1. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Cross-Validation of RO8191 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of RO8191, a small-molecule agonist of the interferon (IFN) α receptor 2 (IFNAR2), across various cell lines. This compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs), which confers antiviral and other cellular effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound Across Cell Lines
The following table summarizes the quantitative effects of this compound in different cell lines based on published research. These values highlight the compound's potency and variable efficacy depending on the cellular context.
| Cell Line | Application | Parameter | Value (µM) | Reference |
| HCV Replicon Cells | Antiviral (Hepatitis C Virus) | IC50 | 0.17 - 0.2 | [1] |
| Huh-7/K4 | Antiviral (Hepatitis C Virus) | IC50 | Not explicitly stated, but effective | [2] |
| A549 | Antiviral (Encephalomyocarditis virus) | Protective Effect | Concentration-dependent | [2][3] |
| Various Cancer Cell Lines | ISG Induction | - | Effective | [2][4] |
| Primary Human Hepatocytes | ISG Induction | - | Effective | [2][4] |
| HBV-infected Cell Cultures | Antiviral (Hepatitis B Virus) | IC50 | 0.1 | |
| Cervical Cancer Cells | Anti-proliferative, Anti-invasive | - | Effective |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the common experimental approaches used to study its effects, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the antiviral activity of this compound against Hepatitis C Virus replication.
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Protocol:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits HCV replication by 50%, by plotting the luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for JAK/STAT Phosphorylation
This protocol is used to assess the activation of the JAK/STAT signaling pathway by this compound.
-
Cell Line: Any cell line responsive to this compound (e.g., Huh-7, A549).
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a short period (e.g., 15-30 minutes) to observe phosphorylation events. Include an untreated control.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total STAT1, STAT2, and JAK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Real-Time Quantitative PCR (RT-qPCR) for ISG Expression
This method is used to quantify the induction of interferon-stimulated gene expression by this compound.
-
Cell Line: Any cell line responsive to this compound.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers specific for the ISGs of interest (e.g., OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated cells compared to untreated controls.
-
Summary and Conclusion
This compound is a potent agonist of the IFNAR2 receptor, demonstrating significant antiviral and immunomodulatory effects across a range of cell lines. Its mechanism of action via the JAK/STAT pathway is well-characterized, leading to the induction of a robust interferon-like response. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound. Cross-validation of its effects in additional cell lines and in vivo models will be crucial for its continued development.
References
RO8191: A Novel IFNAR2 Agonist as a Potential Alternative to Recombinant Interferons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RO8191, a small-molecule interferon receptor agonist, with traditional recombinant interferons. We will explore its unique mechanism of action, compare its antiviral efficacy, and delve into the experimental data that positions this compound as a promising alternative in antiviral and immunomodulatory therapies.
At a Glance: this compound vs. Recombinant Interferons
| Feature | This compound | Recombinant Interferons (e.g., IFN-α) |
| Molecular Type | Small molecule (imidazonaphthyridine) | Recombinant protein (cytokine) |
| Administration | Orally bioavailable[1][2] | Injectable |
| Target Receptor | Interferon-α/β receptor 2 (IFNAR2)[1][2] | Heterodimeric IFN-α/β receptor (IFNAR1 and IFNAR2)[3] |
| Signaling Dependency | IFNAR2/JAK1 dependent; IFNAR1/Tyk2 independent[1][4][5] | IFNAR1/Tyk2 and IFNAR2/JAK1 dependent[3] |
| Antiviral Activity (HCV Replicon) | IC50: 200 nM[1][6] | IFN-α IC50: 0.4 IU/mL; IFN-β IC50: 3 IU/mL[5] |
| Induction of Inflammatory Cytokines | Does not induce inflammatory cytokines and chemokines[3][7] | Can induce pro-inflammatory responses |
Unveiling the Mechanism: A Divergent Signaling Pathway
Recombinant type I interferons, such as IFN-α and IFN-β, exert their effects by binding to a heterodimeric receptor complex composed of IFNAR1 and IFNAR2 subunits. This binding event triggers the activation of two key Janus kinases (JAKs): Tyrosine kinase 2 (Tyk2), associated with IFNAR1, and JAK1, associated with IFNAR2. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, leading to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9), which translocates to the nucleus to induce the expression of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.
This compound, in contrast, employs a more streamlined and distinct signaling cascade. It directly binds to and activates IFNAR2, leading to the phosphorylation and activation of JAK1.[1][2][4] This activation of the IFNAR2/JAK1 axis is sufficient to induce the phosphorylation of STAT1 and STAT2 and subsequent ISG expression.[1][4] Critically, the activity of this compound is independent of IFNAR1 and Tyk2, representing a significant departure from the canonical interferon signaling pathway.[1][4][5] This unique mechanism may underlie some of the observed differences in the biological activities of this compound compared to recombinant interferons.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Recombinant Interferon Signaling Pathway.
Comparative Efficacy: Antiviral Activity and ISG Induction
Experimental data demonstrates that this compound exhibits potent antiviral activity. In a Hepatitis C Virus (HCV) replicon system, this compound showed an IC50 of 200 nM.[1][6] For comparison, the IC50 values for recombinant interferons in the same system were 0.4 IU/mL for IFN-α and 3 IU/mL for IFN-β.[5]
Both this compound and IFN-α induce a similar profile of ISG expression.[5] However, notable differences exist in the phosphorylation of specific STAT proteins. This compound leads to a more robust phosphorylation of STAT3 and JAK1 compared to type I interferons.[8] This differential signaling may contribute to varied biological outcomes.
A key advantage of this compound is its ability to induce ISGs without concurrently upregulating the expression of inflammatory cytokines and chemokines, a known side effect of interferon therapy.[3][7]
Table 1: Antiviral Activity against HCV Replicon
| Compound | IC50 |
| This compound | 200 nM[1][6] |
| IFN-α | 0.4 IU/mL[5] |
| IFN-β | 3 IU/mL[5] |
| IFN-γ | 0.3 ng/mL[5] |
Experimental Protocols
HCV Replicon Luciferase Assay for Antiviral Activity
This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound and recombinant interferons against HCV replication.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics
-
This compound (stock solution in DMSO)
-
Recombinant human IFN-α, IFN-β, and IFN-γ
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and recombinant interferons in cell culture medium. The final DMSO concentration for all wells, including controls, should be kept below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 5 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 values by non-linear regression analysis.
Real-Time RT-PCR for Interferon-Stimulated Gene (ISG) Expression
This protocol outlines the steps to quantify the induction of specific ISGs in response to treatment with this compound or IFN-α.
Materials:
-
HCV replicon cells or other relevant cell lines (e.g., A549, primary human hepatocytes)
-
6-well cell culture plates
-
This compound
-
Recombinant human IFN-α
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for target ISGs (e.g., OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a specified concentration of this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for a designated time (e.g., 2, 8, or 24 hours). Include an untreated control.
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for the target ISGs and the housekeeping gene.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.
siRNA-Mediated Knockdown to Determine Signaling Dependency
This protocol describes how to use small interfering RNA (siRNA) to investigate the involvement of specific signaling components (e.g., IFNAR1, IFNAR2, JAK1, Tyk2) in the antiviral activity of this compound and IFN-α.
Materials:
-
HCV replicon cells
-
siRNAs targeting IFNAR1, IFNAR2, JAK1, Tyk2, and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
This compound and IFN-α
-
Luciferase assay reagents
Procedure:
-
One day before transfection, seed HCV replicon cells in 24-well plates.
-
On the day of transfection, dilute the siRNAs and the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNAs and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48 hours to allow for target gene knockdown.
-
After 48 hours, treat the cells with this compound or IFN-α at their respective IC50 concentrations.
-
Incubate for an additional 24 hours.
-
Perform a luciferase assay as described previously to measure the level of HCV replication.
-
A reduction in the antiviral activity of the compound in the presence of a specific siRNA compared to the non-targeting control indicates the involvement of that gene product in the compound's mechanism of action.
Conclusion
This compound presents a compelling profile as a potential alternative to recombinant interferons. Its oral bioavailability, distinct IFNAR1/Tyk2-independent signaling pathway, and potent antiviral activity, coupled with a potentially improved side-effect profile due to the lack of inflammatory cytokine induction, position it as a significant candidate for further development in the treatment of viral diseases and other conditions where interferon-based therapies are employed. The experimental data underscores the need for continued investigation into the clinical utility of this novel IFNAR2 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of RO8191 for IFNAR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RO8191, a small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2), with alternative molecules that modulate the type I interferon (IFN) signaling pathway. The focus of this guide is to objectively assess the specificity of this compound for IFNAR2, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is an orally active, small-molecule imidazonaphthyridine compound that functions as a potent agonist of the type I interferon receptor.[1][2] It directly binds to IFNAR2, a subunit of the type I IFN receptor, to activate downstream signaling pathways, mimicking the effects of endogenous type I interferons.[1][3] A key characteristic of this compound is its ability to activate IFN-stimulated genes (ISGs) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) phosphorylation in a manner that is dependent on IFNAR2 and JAK1, but notably independent of IFNAR1 and Tyrosine Kinase 2 (Tyk2).[2][4] This unique mechanism of action suggests a high degree of specificity for IFNAR2.
Comparative Analysis of IFNAR2 Ligands
To understand the specificity of this compound, it is essential to compare its performance with other molecules that interact with the IFNAR complex. This includes natural ligands like interferon-α (IFN-α) and interferon-β (IFN-β), as well as antagonists such as the viral protein B18R.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant molecules.
Table 1: Functional Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.2 µM | Not specified | |
| IC50 (HCV replicon) | 200 nM | HCV replicon cells | [2] |
| IC50 (HCV particles) | 0.17 µM | Cell culture | |
| IC50 (HBV replication) | 0.1 µM | Cell culture | [3] |
Table 2: Comparative Binding Affinities (KD) to IFNAR Subunits
| Ligand | IFNAR1 Affinity (KD) | IFNAR2 Affinity (KD) | Reference |
| This compound | Not dependent | Data not available | [2][4] |
| IFN-α2 | ~5 µM | ~5 nM | [3] |
| IFN-β | ~100 nM | ~0.5 nM | [3] |
| IFN-ε | Similar to other IFNs | Weak affinity | [1] |
| IFN-κ | Similar to other IFNs | Weak affinity | [1] |
Note: A direct binding affinity (KD) for this compound to IFNAR2 has not been publicly reported, however, Surface Plasmon Resonance (SPR) data confirms direct interaction.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for this compound-IFNAR2 Interaction
Objective: To determine the direct binding of this compound to the extracellular domain (ECD) of IFNAR2.
Methodology:
-
Immobilization: Recombinant human IFNAR2-ECD is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Positive Control: Pegylated IFN-α2a is used as a positive control to confirm the functionality of the immobilized IFNAR2-ECD.[4]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
siRNA-Mediated Knockdown of IFNAR1 and IFNAR2
Objective: To assess the dependence of this compound's antiviral activity on the presence of IFNAR1 and IFNAR2.
Methodology:
-
Cell Culture: Human hepatoma cells containing a Hepatitis C virus (HCV) replicon (e.g., Huh-7 based) are cultured in appropriate media.
-
siRNA Transfection: Cells are transfected with specific small interfering RNAs (siRNAs) targeting either IFNAR1 or IFNAR2 mRNA, or a non-targeting control siRNA, using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). A typical final siRNA concentration is 0.1 µM.[5]
-
Knockdown Validation: After 48-72 hours of incubation, the efficiency of IFNAR1 and IFNAR2 knockdown is confirmed at both the mRNA level (by RT-qPCR) and protein level (by Western blot or FACS).[3][6][7]
-
Treatment: The transfected cells are then treated with this compound or IFN-α (as a control) for a specified period (e.g., 24 hours).
-
Activity Readout: The antiviral activity is determined by measuring the level of HCV replicon RNA, often using a luciferase reporter assay.[4]
JAK/STAT Phosphorylation Assay by Western Blot
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the JAK/STAT pathway.
Methodology:
-
Cell Treatment: HCV replicon cells are treated with various concentrations of this compound, IFN-α, or IFN-β for a short duration (e.g., 15 minutes).[4]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT1 (p-STAT1) and STAT2 (p-STAT2), as well as total STAT1 and STAT2 as loading controls.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: IFNAR Signaling Pathways for Type I IFNs and this compound.
Caption: Experimental Workflow for siRNA Knockdown Specificity Assay.
Conclusion
The available experimental evidence strongly supports the high specificity of this compound for IFNAR2. Its mechanism of action, which bypasses the requirement for IFNAR1 and Tyk2, distinguishes it from endogenous type I interferons. While a direct binding affinity (KD) value for the this compound-IFNAR2 interaction is not yet publicly available, functional assays, including siRNA knockdown and JAK/STAT phosphorylation profiling, provide compelling evidence for its selective engagement with IFNAR2. This specificity makes this compound a valuable tool for dissecting the IFNAR2-mediated signaling pathway and a promising candidate for therapeutic development where targeted activation of this pathway is desired. Further studies directly comparing the binding kinetics and functional profiles of this compound with other emerging small-molecule IFNAR agonists will be beneficial for a more complete understanding of its specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling RO8191
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of RO8191. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel handling this compound must use the following personal protective equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form to avoid dust and aerosol formation.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
| Parameter | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling. |
| Storage (Powder) | Store at -20°C in a tightly sealed container. |
| Storage (in Solvent) | Store at -80°C in a tightly sealed container. |
| General Storage Conditions | Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition. |
| Incompatible Materials | Strong acids/alkalis, and strong oxidizing/reducing agents. |
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
Spill Cleanup Procedure:
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE.
-
Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Area: Carefully wipe up the spill, working from the outside in.
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials (paper towels, absorbent pads, gloves, etc.) must be collected in a sealed, labeled container for proper disposal.
Disposal Plan
Dispose of this compound and any contaminated waste in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated Materials: All materials used in the cleanup of spills or that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Experimental Protocols and Data
This compound is an orally active and potent interferon (IFN) receptor agonist that directly binds to the IFNα/β receptor 2 (IFNAR2), leading to the activation of IFN-stimulated genes (ISGs) and JAK/STAT phosphorylation.
Quantitative Data Summary
| Assay | Cell Line | Value |
| Anti-HCV Replicon Activity (IC50) | Huh-7 derived | 200 nM |
| Anti-EMCV Activity | A549 | 90% viability at 1.23 µM |
| IFNAR2 Agonist Activity (EC50) | - | 0.2 µM |
In Vitro Anti-HCV Replicon Assay Protocol
This protocol outlines a typical experiment to determine the anti-HCV activity of this compound in a replicon cell line.
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Cell Plating: Seed Huh-7 cells harboring an HCV replicon in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations.
-
Treatment: Add the diluted this compound solutions to the cells. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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Data Analysis: Measure the activity of a reporter gene (e.g., luciferase) to determine the extent of HCV replication. Calculate the IC50 value, which is the concentration of this compound that inhibits HCV replication by 50%.
Signaling Pathway and Experimental Workflow
This compound exerts its antiviral effects by activating the JAK/STAT signaling pathway through a unique mechanism.
Caption: this compound binds to IFNAR2, activating JAK1 and subsequent STAT1/STAT2 phosphorylation, leading to ISG expression.
This workflow illustrates the key steps in handling and analyzing the effects of this compound in a laboratory setting.
Caption: A typical experimental workflow for in vitro testing of this compound, from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
